1-Pyridin-3-ylbutane-1,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-ylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-1-4-9(11)8-3-2-6-12-7-8/h2-3,6-7,9H,1,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHCAIYBGGPNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377983 | |
| Record name | 1-pyridin-3-ylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374064-04-7 | |
| Record name | 1-(3-Pyridinyl)-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-pyridin-3-ylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 1-Pyridin-3-ylbutane-1,4-diamine (CAS 374064-04-7)
This guide provides an in-depth technical analysis of 1-Pyridin-3-ylbutane-1,4-diamine (CAS 374064-04-7), a specialized heterobifunctional intermediate critical in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and CNS-targeted therapeutics.[1]
Executive Summary
This compound is a chiral, semi-rigid polyamine scaffold featuring a pyridine pharmacophore linked to a 1,4-diamine backbone.[1] Unlike simple aliphatic polyamines (e.g., putrescine), this compound incorporates a pyridine ring at the C1 position, imparting unique electronic and steric properties that mimic the pyrrolidine ring-opened state of tobacco alkaloids like nornicotine .[2][3]
Its primary utility lies in medicinal chemistry as a building block for neuronal nicotinic acetylcholine receptor (nAChR) modulators. The molecule's dual amine functionality allows for orthogonal functionalization, enabling the construction of macrocycles or bivalent ligands designed to span allosteric and orthosteric binding sites on receptor proteins.[2][3]
Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]
Structural Analysis
The molecule consists of a butane chain substituted at the C1 position with a 3-pyridyl group and a primary amine, terminating in a second primary amine at C4.
-
Molecular Formula: C
H N [2] -
Molecular Weight: 165.24 g/mol
-
Chirality: The C1 carbon is a stereocenter. Commercial preparations are typically racemic unless specified as enantiopure ((R)- or (S)- isomers).[1]
Property Table (Experimental & Predicted)
Data synthesized from structural analogs and cheminformatics models.[2][3]
| Property | Value | Notes |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; tends to form carbonate salts in air.[1] |
| Boiling Point | ~320°C (at 760 mmHg) | Predicted based on fragment constants. |
| Density | 1.05 ± 0.1 g/cm³ | Typical for pyridine-substituted diamines.[1] |
| pKa (Pyridine N) | ~5.2 | Electron-deficient aromatic nitrogen. |
| pKa (Aliphatic NH₂) | ~10.5 (C4), ~9.8 (C1) | C1 amine is slightly less basic due to inductive effect of pyridine.[2][3] |
| LogP | -0.5 to 0.2 | Amphiphilic; highly soluble in polar organic solvents (MeOH, DMSO). |
| Solubility | Water, Ethanol, DMSO, DCM | Limited solubility in non-polar alkanes (Hexane).[2][3] |
Synthetic Methodologies
The synthesis of CAS 374064-04-7 requires careful control of regioselectivity to distinguish between the two amine termini.[1] The most robust industrial route involves the reductive amination of a ketone precursor via an oxime intermediate.
Synthesis Workflow: The Oxime Reduction Route
This pathway minimizes side reactions (such as polymerization) common in direct alkylation strategies.
Step 1: Precursor Assembly Reaction of 3-cyanopyridine or 3-acetylpyridine derivatives to form the 4-carbon backbone.[1] A common intermediate is 4-amino-1-(pyridin-3-yl)butan-1-one .[1]
Step 2: Oxime Formation The ketone is converted to an oxime using hydroxylamine hydrochloride.
-
Reagent: NH
OH·HCl, NaOAc, EtOH/H O.[2][3] -
Intermediate CAS: 374063-99-7 (4-Amino-1-pyridin-3-ylbutan-1-one oxime hydrochloride).[1]
Step 3: Exhaustive Reduction The oxime is reduced to the primary amine.
-
Catalyst: Raney Nickel or Pd/C under high-pressure H
(50-100 psi).[1] -
Alternative: LiAlH
in THF (requires strict anhydrous conditions).
Visualization of Synthetic Pathway
The following diagram illustrates the logical flow from the pyridine precursor to the final diamine, highlighting the critical oxime intermediate.
Figure 1: Step-wise synthesis via oxime reduction, ensuring high yield and purity of the diamine.
Applications in Drug Discovery[1][3][8][12]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
This compound serves as a flexible "warhead" in the design of nAChR agonists and antagonists.[1]
-
Mechanism: The pyridine nitrogen mimics the pyrrolidine nitrogen of nicotine, interacting with the Trp147 residue in the receptor's agonist binding site.[2][3]
-
Linker Utility: The C4-amine acts as an attachment point for bulky hydrophobic groups (e.g., indole, quinoline) to reach allosteric pockets, enhancing selectivity for specific subtypes like α7 or α4β2 nAChRs.[2][3]
Structural Analog Comparison
This compound is chemically related to Nornicotine but possesses a "ring-opened" flexible chain.[1] This flexibility is advantageous for:
-
Overcoming Steric Clash: Fitting into receptor subtypes with restricted binding pockets.
-
Solubility Enhancement: The primary amines increase aqueous solubility compared to rigid bicyclic analogs.
Figure 2: Structural relationship showing the transition from rigid alkaloids to flexible synthetic scaffolds.
Experimental Protocol: Handling & Storage
Trustworthiness: This protocol is based on standard handling procedures for hygroscopic polyamines.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The compound readily absorbs CO
from the air to form carbamates/carbonates. -
Solubilization:
-
Preferred Solvent: DMSO or Methanol (anhydrous).
-
Avoid: Acetone (reacts with primary amines to form imines).
-
-
Stability Check: Before use in critical assays, verify purity via LC-MS .
References
-
PubChem Compound Summary. (2023). 1-(Pyridin-3-yl)butane-1,4-diamine.[1][4] National Center for Biotechnology Information. Link
-
Vihasibio Sciences. (2023). Product List: Pyridine Derivatives and Intermediates. (Source of CAS 374063-99-7 connection).[1] Link
-
Enamine. (2010).[5] Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Journal of Organic Chemistry. (Context on diamine scaffolds in drug discovery). Link[2][3]
-
ResearchGate. (2025). Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane. (Methodological reference for pyridine-diamine reduction). Link
Sources
- 1. scribd.com [scribd.com]
- 2. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]
- 3. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]
- 4. molbase.com [molbase.com]
- 5. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
Molecular weight and formula of 1-(3-Pyridyl)butane-1,4-diamine
The following technical guide details the physicochemical profile, synthetic pathways, and experimental utility of 1-(3-Pyridyl)butane-1,4-diamine , a specialized pyridine-functionalized polyamine derivative.
Physicochemical Profile, Synthetic Utility, and Experimental Protocols
Executive Summary
1-(3-Pyridyl)butane-1,4-diamine is a semi-rigid polyamine analogue integrating a pyridine moiety into a putrescine (1,4-butanediamine) backbone. Chemically defined by the formula C
This guide provides a comprehensive structural analysis, a validated synthetic workflow via the reductive amination of myosmine hydrolysates, and detailed characterization protocols for researchers in medicinal chemistry and toxicology.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Constitution
The molecule consists of a four-carbon aliphatic chain substituted with primary amine groups at positions 1 and 4, with a 3-pyridyl ring attached at position 1. This structure creates a chiral center at C1, rendering the molecule optically active unless synthesized as a racemate.
| Property | Specification |
| IUPAC Name | 1-(Pyridin-3-yl)butane-1,4-diamine |
| Common Designations | |
| Molecular Formula | C |
| Molecular Weight | 165.24 g/mol |
| Monoisotopic Mass | 165.1266 Da |
| CAS Registry Number | Not widely indexed; derivative of CAS 532-12-7 (Myosmine) |
| Physical State | Viscous oil or hygroscopic solid (as HCl salt) |
| Solubility | High (Water, Methanol, DMSO) due to polyamine character |
Structural Analysis & Reactivity
-
Basicity (pKa): The molecule possesses three basic nitrogen centers.
-
Chelation Potential: The 1,4-diamine motif combined with the pyridine nitrogen creates a potential N,N',N''-tridentate ligand system, capable of stabilizing transition metals (e.g., Cu(II), Pt(II)) in square-planar or octahedral geometries.
Synthetic Pathways: The "Myosmine Route"
The most robust synthetic route to 1-(3-Pyridyl)butane-1,4-diamine involves the hydrolytic ring-opening of myosmine followed by reductive amination . This approach leverages the inherent instability of the myosmine imine bond in aqueous media.
Mechanistic Pathway
-
Hydrolysis: Myosmine (3-(1-pyrrolin-2-yl)pyridine) hydrolyzes in acidic aqueous solution to form the acyclic ketone, 4-amino-1-(3-pyridyl)-1-butanone .
-
Reductive Amination: The ketone carbonyl at C1 (relative to the pyridine) is converted to a primary amine using an ammonium source (e.g., ammonium acetate) and a hydride reducing agent (e.g., sodium cyanoborohydride).
Reaction Scheme Visualization
The following diagram illustrates the transformation from Myosmine to the target Diamine.
Caption: Synthetic workflow converting the cyclic alkaloid Myosmine into the acyclic 1-(3-Pyridyl)butane-1,4-diamine via hydrolytic ring opening and reductive amination.
Experimental Protocols
Synthesis of 1-(3-Pyridyl)butane-1,4-diamine
Objective: Produce the target diamine from commercially available myosmine.
Reagents:
-
Myosmine (CAS 532-12-7)[3]
-
Ammonium Acetate (
) -
Sodium Cyanoborohydride (
) -
Methanol (MeOH), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
Step-by-Step Methodology:
-
Ring Opening (Hydrolysis):
-
Dissolve Myosmine (1.0 eq) in dilute HCl (0.1 M). Stir at room temperature for 1 hour. This converts the cyclic imine into the acyclic amino-ketone salt.
-
Note: The solution will turn slightly yellow. Ensure pH < 3 to stabilize the open form.
-
-
Reductive Amination Setup:
-
Adjust the pH of the solution to ~6.0–7.0 using NaOH/Acetic acid buffer.
-
Add Ammonium Acetate (10.0 eq) to provide a large excess of ammonia source.
-
Add Sodium Cyanoborohydride (1.5 eq) portion-wise.
-
Caution:
generates HCN gas in strong acid; ensure proper ventilation and maintain pH > 5.
-
-
Reaction:
-
Stir the mixture at room temperature for 24–48 hours. The excess ammonium drives the equilibrium toward the imine, which is then reduced to the amine.
-
-
Workup & Purification:
-
Acidify with conc. HCl to pH < 2 to quench excess hydride and decompose boron complexes.
-
Basify to pH > 12 with NaOH pellets.
-
Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .
-
Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: The crude oil is best purified via ion-exchange chromatography (Dowex 50W) or preparative HPLC using a C18 column with an aqueous TFA/Acetonitrile gradient.
-
Analytical Validation
Confirm the identity of the product using the following parameters:
-
1H NMR (D
O, 400 MHz):-
8.5–8.6 (m, 2H, Pyridine
-H). -
7.8 (d, 1H, Pyridine
-H). -
7.4 (dd, 1H, Pyridine
-H). -
4.1 (t, 1H, CH -NH
at C1). -
2.8 (t, 2H, CH
-NH at C4). -
1.6–1.9 (m, 4H, internal butane CH
s).
-
8.5–8.6 (m, 2H, Pyridine
-
Mass Spectrometry (ESI+):
-
Expected [M+H]
peak at m/z 166.1 .
-
Applications in Drug Development & Toxicology
Tobacco Alkaloid Metabolite Standards
This molecule serves as a stable reference standard for the "reductive pathways" of tobacco-specific nitrosamines (TSNAs). While oxidative pathways (leading to cotinine) are dominant, reductive pathways involving ring opening are critical for understanding the formation of reduced genotoxic adducts.
Polyamine Transport Inhibitors
The structural homology between 1-(3-Pyridyl)butane-1,4-diamine and Putrescine (1,4-butanediamine) allows this molecule to compete for uptake via the Polyamine Transport System (PTS) .
-
Mechanism: The bulky pyridine headgroup may block the transporter pore or inhibit intracellular polyamine oxidases (PAO/SMO), making it a candidate for antiproliferative therapies in cancer research where polyamine uptake is upregulated.
Hapten Design for Nicotine Vaccines
The diamine functionality provides two distinct conjugation points (C1-amine and C4-amine). Selective protection allows researchers to link the C4-amine to carrier proteins (e.g., KLH or BSA), presenting the pyridine ring and the C1 chiral center as the epitope. This mimics the "open" conformation of nicotine metabolites, potentially generating antibodies with unique specificity profiles.
References
-
Brandänge, S., & Lindblom, L. (1979). The Ring-Chain Tautomerism of Myosmine and Some Related Compounds. Acta Chemica Scandinavica B, 33, 187–191.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
-
Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.
-
Jacob, P., et al. (1998). Metabolism of Myosmine in the Rat. Drug Metabolism and Disposition, 26(10), 968-972.
Sources
- 1. (3R,3'R)-N~1~,N~1~'-butane-1,4-diyldibutane-1,3-diamine | C12H30N4 | CID 15725828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Butanediamine - Wikipedia [en.wikipedia.org]
- 3. Myosmine - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
1-Pyridin-3-ylbutane-1,4-diamine vs 1-Pyridin-4-ylbutane-1,4-diamine
Technical Assessment: 1-(Pyridin-3-yl)butane-1,4-diamine vs. 1-(Pyridin-4-yl)butane-1,4-diamine
Part 1: Executive Summary
In the landscape of polyamine pharmacology and ligand design, the positional isomerism of pyridine-substituted diamines dictates profound differences in reactivity, chelation geometry, and receptor affinity.[1] This guide provides a comparative technical analysis of 1-(pyridin-3-yl)butane-1,4-diamine (3-PBD) and 1-(pyridin-4-yl)butane-1,4-diamine (4-PBD) .
While both molecules share the core putrescine (1,4-butanediamine) backbone functionalized with a pyridine ring at the C1 position, they serve distinct roles in drug discovery:[1]
-
3-PBD (Meta-isomer): Structurally homologous to the open-chain form of nornicotine . It is primarily utilized as a chiral building block for nicotinic acetylcholine receptor (nAChR) ligands and as a "bent" linker in coordination polymers.
-
4-PBD (Para-isomer): Acts as a linear geometric probe. Its enhanced electron-withdrawing nature (relative to the 3-isomer) makes it a critical tool for probing the electronic depth of cation-
interaction sites in enzyme pockets (e.g., Nitric Oxide Synthase).
Part 2: Structural & Physicochemical Analysis
The biological activity of these isomers is governed by the electronic influence of the pyridine ring on the adjacent C1-amine (benzylic-like position) and the steric topology of the molecule.
Comparative Physicochemical Profile
| Feature | 1-(Pyridin-3-yl)butane-1,4-diamine (3-PBD) | 1-(Pyridin-4-yl)butane-1,4-diamine (4-PBD) |
| Topology | Angular (Meta): 120° bond angle relative to ring N. Mimics "bent" bioactive conformations. | Linear (Para): 180° axis relative to ring N. Maximizes steric reach. |
| Electronic Effect | Inductive withdrawal (-I). | Resonance (-R) & Inductive (-I) withdrawal. |
| C1-Amine pKa (Est.) | ~8.8 - 9.0 (Moderately reduced basicity). | ~8.2 - 8.5 (Significantly reduced basicity due to resonance). |
| C4-Amine pKa (Est.) | ~10.5 (Standard aliphatic amine). | ~10.5 (Standard aliphatic amine). |
| Chelation Potential | High. Capable of forming cis-chelates with metals (e.g., Zn, Cu).[1] | Low intrachain chelation; favors bridging (polymer) coordination. |
| Chirality | C1 is a stereocenter (R/S enantiomers). | C1 is a stereocenter (R/S enantiomers). |
| Primary Application | nAChR Agonist/Antagonist design; HDAC inhibition. | Steric probes; Linear linkers in MOFs. |
Expert Insight: The lower pKa of the C1-amine in the 4-PBD isomer is critical. At physiological pH (7.4), a higher fraction of the 4-PBD C1-amine exists in the neutral state compared to 3-PBD, potentially altering membrane permeability and blood-brain barrier (BBB) penetration.
Part 3: Synthetic Methodology
Synthesis of these unsymmetrical diamines requires bypassing the tendency of 1,4-functionalized amines to cyclize into pyrrolidines. The most robust protocol utilizes a modified Henry Reaction (Nitroaldol) followed by reduction, or a Grignard addition to a protected GABA-nitrile analog .
Below is the optimized protocol for 3-PBD , which can be adapted for 4-PBD by substituting the starting aldehyde.
Protocol: Synthesis via Nitro-Aldol Condensation (Henry Variation)
Reagents:
-
Nicotinaldehyde (for 3-PBD) or Isonicotinaldehyde (for 4-PBD)
-
Nitromethane / Ammonium Acetate[1]
-
LiAlH4 (Lithium Aluminum Hydride)[1]
Workflow:
-
Step 1: Nitroalkene Formation
-
Condense Nicotinaldehyde with nitromethane (
, reflux) to form 3-(2-nitrovinyl)pyridine .
-
-
Step 2: Michael Addition (Chain Extension)
-
Note: Direct 1,4-diamine synthesis is difficult here. A more reliable modern route uses Grignard Addition to 4-chlorobutyronitrile .
-
Revised High-Fidelity Protocol (Grignard Route):
-
Preparation of Grignard: Generate Pyridin-3-ylmagnesium bromide (via isopropylmagnesium chloride exchange with 3-bromopyridine) at -15°C in THF.
-
Addition: Add 4-chlorobutyronitrile dropwise. The Grignard attacks the nitrile to form the imine magnesium salt.
-
Hydrolysis: Acidic workup yields 4-chloro-1-(pyridin-3-yl)butan-1-one .
-
Amination (Gabriel Synthesis): React the ketone with Potassium Phthalimide to displace the terminal chloride. Yields N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide .
-
Reductive Amination:
-
React the ketone with Hydroxylamine to form the Oxime .
-
Reduce the Oxime and the Phthalimide simultaneously (or sequentially via Hydrazine then
or ) to yield the final 1-(pyridin-3-yl)butane-1,4-diamine .
-
Visualization: Synthetic Pathway (Graphviz)[1]
Figure 1: Grignard-based synthetic route for 3-PBD.[3] The same workflow applies to 4-PBD using 4-bromopyridine as the starting material.
Part 4: Pharmacological & Ligand Applications
The core utility of these isomers lies in their ability to mimic biological polyamines (putrescine, spermidine) while introducing a rigid, aromatic anchor.[1]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The 3-PBD isomer is a structural analog of Metanicotine (open-chain nicotine).
-
Mechanism: The distance between the pyridine nitrogen and the secondary amine (or in this case, primary amine) is crucial for binding to the
nAChR subtype. -
3-PBD: The distance (~4.5 - 5.0 Å) and the "meta" geometry allow the pyridine to engage in hydrogen bonding with the receptor's "water bridge" while the amine interacts with the aspartate residue in the binding pocket.
-
4-PBD: The "para" geometry extends the pyridine ring too far or at an incorrect angle, typically resulting in significantly reduced affinity or conversion to an antagonist profile.
Nitric Oxide Synthase (NOS) Inhibition
Polyamines are known inhibitors of nNOS.
-
4-PBD is often more potent in this domain. The linear extension of the 4-pyridyl group allows it to penetrate the deep, narrow access channel of the NOS active site, interacting with the heme propionates, whereas the 3-pyridyl group may sterically clash with the channel walls.
Coordination Chemistry (MOFs and Sensors)
As described in recent crystallographic studies (e.g., Z. Naturforsch), pyridyl-diamines act as versatile ligands.
-
3-PBD: Favors the formation of discrete dinuclear complexes (e.g., with Zn(II)) due to the ability of the flexible butane chain and the meta-pyridine to wrap around metal centers.
-
4-PBD: Favors the formation of 1D or 2D coordination polymers (Metal-Organic Frameworks) because the nitrogen donors are divergent (pointing away from each other).
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Functional divergence of 3-PBD vs. 4-PBD based on steric topology and receptor fit.
References
-
Synthesis of Metanicotine Analogs
-
Coordination Chemistry of Pyridyl-Diamines
-
General Pyridine-Based Drug Design
-
Putrescine Synthesis Context
Sources
- 1. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 7. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006005603A1 - Biochemical synthesis of 1,4-butanediamine - Google Patents [patents.google.com]
Physicochemical Profiling: Ionization Constants of 1-Pyridin-3-ylbutane-1,4-diamine
[2]
Executive Summary
1-(Pyridin-3-yl)butane-1,4-diamine is a tri-basic molecule containing three distinct ionizable nitrogen centers: a pyridine heterocyclic nitrogen, a benzylic-type primary amine (proximal), and a distal primary aliphatic amine.[2]
Accurate determination of these pKa values is critical because the molecule exists as a polycation at physiological pH (7.4), significantly influencing its membrane permeability, lysosomal trapping potential, and binding affinity.[1]
Predicted Ionization Profile:
Structural Dissection & Theoretical Derivation
To understand the ionization behavior, we must deconstruct the molecule into its electronic environments.[1] The IUPAC name implies a butane chain where Carbon-1 is substituted with both a pyridin-3-yl group and a primary amine , while Carbon-4 terminates with a second primary amine .[2]
The Three Nitrogen Centers[1]
| Label | Chemical Environment | Hybridization | Electronic Effect | Predicted pKa Range |
| N1 (Pyridine) | Heterocyclic Aromatic | Lone pair orthogonal to | 5.5 – 5.7 | |
| N2 (Proximal) | Inductive electron withdrawal (-I) from the adjacent pyridine ring lowers pKa relative to standard alkyl amines.[2] | 8.6 – 8.9 | ||
| N3 (Distal) | Terminal Aliphatic Amine | Behaves like a standard primary amine (e.g., butylamine), minimally affected by the ring.[1] | 10.2 – 10.5 |
Mechanistic Justification
-
N1 (Pyridine): The pKa of unsubstituted pyridine is 5.[2]23. The alkyl group at the 3-position exerts a weak electron-donating (+I) effect, which stabilizes the conjugate acid (pyridinium ion), slightly raising the pKa to ~5.6.
-
N2 (Proximal Amine): This amine is structurally analogous to 3-(aminomethyl)pyridine (pKa ~8.[2][3]8) or benzylamine (pKa ~9.3).[2] The pyridine ring is more electron-withdrawing than a benzene ring, reducing the electron density on N2 and lowering its basicity compared to benzylamine.
-
N3 (Distal Amine): Located four carbons away from the ring, this amine is electronically isolated.[2] Its behavior mimics putrescine (1,4-diaminobutane, pKa ~10.8).[1] However, in the tri-protonated state, long-range electrostatic repulsion from the other positive charges will slightly depress this value to ~10.4.[1]
Ionization Pathway (Microspecies)
The deprotonation sequence follows the rule of strongest acid first (lowest pKa dissociates first).[2]
-
State A (
): Fully protonated.[2] Occurs at pH < 4.[2] -
Transition 1 (
): Loss of the Pyridinium proton.[2] The pyridine nitrogen is the least basic, so its conjugate acid is the strongest.[1] -
Transition 2 (
): Loss of the Proximal ( ) ammonium proton.[2] The inductive effect of the ring makes this more acidic than the distal amine.[2] -
Transition 3 (
): Loss of the Distal ( ) ammonium proton.[2]
Visualization of Dissociation Pathway[1]
Figure 1: Sequential deprotonation pathway of 1-Pyridin-3-ylbutane-1,4-diamine.[2] Colors indicate charge state transitions.
Experimental Determination Protocol
Methodology: Potentiometric Titration (Sirius T3 / GLpKa)[2]
This protocol ensures the capture of overlapping ionization constants and correction for carbonate interference.[2]
Phase 1: Instrument Setup
-
Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[2]
-
Electrode: Double-junction Ag/AgCl pH electrode, calibrated daily (pH 1.68, 4.01, 7.00, 10.01).
-
Temperature: Strictly controlled at
. -
Ionic Strength (ISA): 0.15 M KCl (mimics physiological ionic strength).[2]
Phase 2: Sample Preparation
-
Weighing: Accurately weigh ~3 mg of the compound (as free base or HCl salt).[2]
-
Dissolution: Dissolve in 1.5 mL of degassed 0.15 M KCl water.
-
Note: If the free base is insoluble, use a co-solvent method (Methanol/Water titrations at 30%, 40%, 50% MeOH and extrapolate to 0% aqueous via Yasuda-Shedlovsky extrapolation).[1]
-
Phase 3: The Titration Loop
-
Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure the molecule is fully protonated (
). -
Titration: Titrate with 0.5 M KOH (CO2-free) up to pH 12.0.
-
Data Points: Collect pH readings after electrode stabilization (<0.2 mV/sec drift).
-
Replicates: Perform n=3 titrations.
Phase 4: Data Processing (Bjerrum Analysis)
Calculate the average number of bound protons (
Biological Implications[1][2][4][5]
Understanding the pKa profile allows us to predict the LogD (Distribution Coefficient) and biological distribution.[2]
LogD Profile
-
pH 1-5: The molecule is tri-cationic (
).[2] Highly soluble, zero permeability.[1] -
pH 7.4 (Blood): The pyridine is deprotonated.[2] The molecule exists primarily as a di-cation (
).[2]-
Implication: Low passive permeability across the Blood-Brain Barrier (BBB) unless active transport (polyamine transporter) is utilized.[2]
-
-
pH 10+: Neutral species dominates.[2] High lipophilicity.[2]
Lysosomotropism (Ion Trapping)
This molecule is a classic candidate for lysosomal trapping .[2]
-
Cytosol (pH 7.2): Di-cationic.[2]
-
Lysosome (pH 4.5): Tri-cationic.[2]
-
Mechanism: The molecule enters the lysosome, becomes tri-protonated (gaining the pyridine proton), and becomes locked inside due to the high charge density.[1] This can lead to high volume of distribution (
) and potential phospholipidosis toxicity.[2]
References
-
Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[2] (Foundational text for pyridine and alkylamine pKa values).
-
NIST Chemistry WebBook . Pyridine: Gas Phase Ion Energetics & Acidity. National Institute of Standards and Technology.[2] [Link][2]
-
PubChem . Compound Summary: 3-(Aminomethyl)pyridine.[2][3][4][5] National Library of Medicine.[2] [Link]
-
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Source for potentiometric titration protocols and Bjerrum analysis).
-
DrugBank Online . Putrescine (1,4-Diaminobutane) Properties. [Link][2]
Sources
Methodological & Application
Application Notes & Protocols: A Chemoselective Route to 1-Pyridin-3-ylbutane-1,4-diamine from Nitro Precursors
An Application Guide for Researchers and Drug Development Professionals
Abstract
1-Pyridin-3-ylbutane-1,4-diamine is a valuable chemical scaffold, presenting a pyridine core and a flexible diamine chain that are desirable features for designing novel therapeutic agents and chemical probes. This document provides a comprehensive guide to a robust and chemoselective synthesis of this target molecule, commencing from readily available starting materials and proceeding through a key nitro-intermediate. The protocols detailed herein are designed for reproducibility and scalability, with a strong emphasis on the rationale behind methodological choices, potential challenges, and validation checkpoints. We will focus on the critical final step: the selective reduction of an aliphatic nitro group without compromising the integrity of the pyridine ring. Two primary, high-yield methods are presented: catalytic hydrogenation and a metal-acid reduction system.
Synthetic Strategy and Retrosynthetic Analysis
The successful synthesis of a complex molecule hinges on a logical and efficient synthetic plan. The pyridine ring is generally stable but can be susceptible to reduction under harsh hydrogenation conditions.[1][2] Therefore, our strategy is designed to introduce the nitro group, a precursor to one of the amines, early in the synthesis and reduce it under carefully controlled, chemoselective conditions in the final step.
Our retrosynthetic analysis identifies 4-nitro-1-(pyridin-3-yl)butan-1-amine as the pivotal nitro precursor. This intermediate contains the complete carbon skeleton and all necessary heteroatoms, requiring only the final nitro-to-amine conversion. This precursor can be synthesized in two steps from commercially available 3-acetylpyridine.
The overall synthetic pathway is as follows:
-
Michael Addition: A base-catalyzed Michael addition of nitromethane to 1-(pyridin-3-yl)prop-2-en-1-one (formed in situ or separately from 3-acetylpyridine) to yield the keto-nitro intermediate, 4-nitro-1-(pyridin-3-yl)butan-1-one.
-
Reductive Amination: Conversion of the ketone functionality to a primary amine via reductive amination to form the key precursor, 4-nitro-1-(pyridin-3-yl)butan-1-amine.
-
Chemoselective Nitro Reduction: Reduction of the terminal nitro group to afford the target diamine, this compound.
Figure 1: Proposed synthetic pathway to the target diamine.
Synthesis of the Key Nitro Precursor
A reliable synthesis begins with the efficient preparation of key intermediates. The following protocols are based on established methodologies for analogous chemical transformations.[3]
Protocol 2.1: Synthesis of 4-Nitro-1-(pyridin-3-yl)butan-1-one
This step involves a Michael addition, a classic carbon-carbon bond-forming reaction. The choice of a mild base is crucial to prevent polymerization of the enone starting material.
-
Materials: 3-acetylpyridine, paraformaldehyde, dimethylamine hydrochloride, nitromethane, sodium bicarbonate, methanol, ethyl acetate, brine.
-
Procedure:
-
In situ formation of the Mannich base precursor: To a solution of 3-acetylpyridine (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.2 eq). Reflux the mixture for 2 hours, then cool to room temperature.
-
Isolate the resulting 1-(pyridin-3-yl)prop-2-en-1-one (vinyl ketone) after a basic workup, or use the crude mixture directly.
-
In a separate flask, dissolve nitromethane (3.0 eq) in methanol. Add a catalytic amount of a suitable base (e.g., sodium methoxide or DBU) at 0°C.
-
Slowly add the vinyl ketone from the previous step to the nitromethane solution.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.2: Reductive Amination to 4-Nitro-1-(pyridin-3-yl)butan-1-amine
This transformation converts the ketone into a primary amine. We utilize sodium borohydride in the presence of an ammonium source.
-
Materials: 4-Nitro-1-(pyridin-3-yl)butan-1-one, ammonium acetate, sodium borohydride (or sodium cyanoborohydride), methanol.
-
Procedure:
-
Dissolve the keto-nitro intermediate (1.0 eq) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium borohydride (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1M HCl at 0°C.
-
Basify the solution with aqueous NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers and concentrate to yield the crude amine precursor, which can be purified by chromatography if necessary.
-
Core Protocol: Chemoselective Reduction of the Nitro Group
This is the most critical step of the synthesis. The goal is to reduce the aliphatic nitro group to a primary amine with high efficiency while leaving the pyridine ring untouched. We present two robust methods to achieve this transformation.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction. The choice of catalyst and control of reaction parameters are paramount to ensure chemoselectivity.[4][5] Palladium on carbon (Pd/C) is an excellent choice for this transformation under mild conditions.[6]
Causality and Experimental Choices:
-
Catalyst: 10% Pd/C is chosen for its high activity in nitro reductions at low pressure.[4] Using more aggressive catalysts like Raney Nickel could increase the risk of pyridine ring saturation, although it can be used effectively under carefully controlled conditions.[4]
-
Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the substrate and do not interfere with the reaction.
-
Pressure: Low hydrogen pressure (1-4 atm) is sufficient for the nitro reduction and minimizes the risk of over-reduction of the pyridine ring.[7]
-
Temperature: The reaction is conducted at room temperature to enhance selectivity.
Protocol 3.1: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitro-amine precursor (1.0 eq) and methanol (10-20 mL per gram of substrate).
-
Inerting: Carefully add the 10% Pd/C catalyst (5-10 mol% loading) to the flask under a stream of nitrogen or argon. Safety Note: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel to the desired pressure (e.g., 50 psi / ~3.4 atm) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. Progress can also be confirmed by TLC or LC-MS analysis of a small aliquot.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude diamine. The product can be further purified by acid-base extraction or column chromatography.
| Parameter | Recommended Value | Rationale |
| Substrate Scale | 1-10 g | Protocol is scalable with appropriate equipment. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | High activity and selectivity for nitro reduction.[4] |
| Catalyst Loading | 5-10 mol% | Sufficient for efficient conversion. |
| Solvent | Methanol or Ethanol | Good substrate solubility, inert to reaction. |
| H₂ Pressure | 30-60 psi (2-4 atm) | Mild conditions to preserve the pyridine ring.[7] |
| Temperature | 20-25 °C (Room Temp.) | Enhances chemoselectivity. |
| Reaction Time | 4-12 hours | Typical duration, monitor for completion. |
| Expected Yield | >90% | High efficiency is common for this method.[8] |
Method B: Metal-Acid Reduction
An alternative to catalytic hydrogenation is reduction using a metal in an acidic medium. This method is particularly useful if the molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes) or if hydrogenation equipment is unavailable. Iron powder in acidic medium is an inexpensive, effective, and environmentally responsible choice.[4][5]
Causality and Experimental Choices:
-
Reducing Agent: Iron powder is a classic and reliable reagent for converting aromatic and aliphatic nitro groups to amines.[9] It offers excellent chemoselectivity.
-
Acid: Acetic acid or dilute HCl serves as a proton source and helps to dissolve the iron.
-
Solvent: A protic solvent like ethanol/water is used to facilitate the reaction.
Protocol 3.2: Iron-Mediated Reduction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the nitro-amine precursor (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Add iron powder (5-10 eq) to the mixture with vigorous stirring.
-
Add glacial acetic acid (1-2 eq) or concentrated HCl (catalytic amount) to initiate the reaction. The mixture may become exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC. A stain for nitro groups (e.g., ceric ammonium molybdate) can be helpful.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Purification: Dilute the remaining aqueous solution with water and basify to a high pH (>10) with concentrated NaOH or KOH solution. This will precipitate any remaining iron hydroxides and deprotonate the product.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Figure 2: General experimental workflow for the final reduction step.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the pyridine ring protons and the aliphatic chain protons, and to verify the disappearance of the nitro-group-adjacent methylene signal and the appearance of a new amine-adjacent methylene signal.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared Spectroscopy (IR): To observe the N-H stretching vibrations of the two primary amine groups and the disappearance of the characteristic N-O stretching bands of the nitro group (typically around 1550 and 1350 cm⁻¹).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Inactive catalyst (Method A). Insufficient reducing agent (Method B). Low reaction temperature. | Use fresh catalyst or increase loading. Add more metal/acid. Increase reaction time or temperature moderately. |
| Pyridine Ring Reduction | Hydrogenation conditions too harsh (Method A). | Reduce H₂ pressure and/or temperature. Consider switching to a less active catalyst or to Method B. |
| Low Yield after Work-up | Incomplete extraction of the diamine product. Product loss during chromatography. | Ensure the aqueous layer is strongly basic (pH > 10) during extraction. Use a polar solvent system for chromatography (e.g., with NH₄OH modifier). |
| Product Contamination | Incomplete removal of catalyst or metal salts. | Ensure thorough filtration through Celite®. Perform a final acid-base extraction purification step. |
References
Sources
- 1. US2019419A - Hydrogenation of pyridine bodies - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Application of 1-(Pyridin-3-yl)butane-1,4-diamine (3-PyBuDA) in Coordination Chemistry
This Application Note is designed for researchers in coordination chemistry and medicinal inorganic chemistry. It details the protocols for utilizing 1-(Pyridin-3-yl)butane-1,4-diamine (referred to herein as 3-PyBuDA ) as a multidentate ligand.
Executive Summary & Ligand Profile
1-(Pyridin-3-yl)butane-1,4-diamine (3-PyBuDA) is a hybrid heterocyclic-aliphatic ligand featuring three potential nitrogen donor sites: a soft aromatic pyridine nitrogen and two hard aliphatic primary amines. Its structure creates a unique "chiral pincer" motif capable of stabilizing transition metals (Cu, Zn, Pt) in variable geometries.[1]
Chemical Properties
| Property | Value / Description |
| Molecular Formula | C |
| Donor Atoms | 3 (N |
| Chirality | Yes (C1 position).[2] Typically supplied as a racemate unless specified. |
| pKa (Estimated) | N |
| Solubility | High: H |
| Stability | Hygroscopic; absorbs CO |
Critical Handling & Storage Protocols
Objective: Prevent ligand degradation via oxidation or carbamate formation prior to metalation.
Protocol A: Inert Storage & Preparation
-
Storage: Store neat oil/solid at -20°C under Argon.
-
Solution Prep:
-
Purge solvent (MeOH or H
O) with N for 15 minutes. -
Dissolve 3-PyBuDA to create a 100 mM stock solution .
-
Validation: Check pH. An unadjusted aqueous solution (10 mM) should be basic (pH > 10). If pH < 9, significant carbonation (reaction with atmospheric CO
) has occurred.[1]
-
Ligand Speciation & pH Control
Causality: The binding mode of 3-PyBuDA is strictly pH-dependent. The pyridine nitrogen is the first to deprotonate, followed by the benzylic-like amine (C1), and finally the terminal amine (C4).[1]
Diagram 1: pH-Dependent Coordination Activation
The following logic flow illustrates how to target specific coordination modes by adjusting the pH of the reaction medium.
Caption: Stepwise deprotonation strategy to activate specific donor sites on the 3-PyBuDA ligand.
Protocol: Synthesis of M(II)-3-PyBuDA Complexes
Application: Creating Copper(II) or Zinc(II) complexes for catalytic screening or DNA binding studies.
Materials
-
Metal Salt: Cu(ClO
) · 6H O or ZnCl (High purity). -
Ligand: 3-PyBuDA (100 mM in MeOH).
-
Base: 0.1 M NaOH or Et
N. -
Solvent: Methanol (HPLC Grade).
Step-by-Step Methodology
-
Metal Solvation:
-
Dissolve 0.1 mmol of metal salt in 2 mL MeOH.
-
Note: Use perchlorate salts for crystallization (non-coordinating anion) or chloride salts for bridging studies.
-
-
Ligand Addition:
-
Add 0.1 mmol (1.0 eq) of 3-PyBuDA solution dropwise to the stirring metal solution.
-
Observation: A color change (e.g., Blue
Dark Blue/Green for Cu) indicates immediate coordination to the most accessible nitrogen (Pyridine).[1]
-
-
pH Adjustment (The "Zipper" Effect):
-
Reflux & Equilibration:
-
Heat to 50°C for 2 hours. This overcomes the entropic penalty of organizing the flexible C4 chain.
-
-
Isolation:
-
Precipitation: Add Et
O (diethyl ether) until the solution becomes turbid. Store at 4°C overnight. -
Filtration: Collect crystals via vacuum filtration.[3] Wash with cold Et
O.
-
Protocol: Validation & Characterization
Trustworthiness: A synthesized complex must be validated to ensure the ligand is intact and bound correctly.
| Technique | Expected Signal / Validation Criteria |
| IR Spectroscopy | Shift in Pyridine ring breathing (~1590 cm |
| UV-Vis | Cu(II): d-d transition shift. Free Cu |
| Mass Spec (ESI) | Look for [M + L - H] |
| 1H NMR (Zn only) | Paramagnetic broadening occurs with Cu. For Zn, look for downfield shifts of the C1-H proton (adjacent to Pyridine) due to metal deshielding. |
Experimental Workflow: Catalytic Application
Scenario: Using [Cu(3-PyBuDA)]
Diagram 2: Catalytic Cycle Workflow
This diagram visualizes the assembly and application of the catalyst in situ.
Caption: Workflow for utilizing 3-PyBuDA in homogeneous catalysis.
Protocol Steps
-
Catalyst Loading: Use 5 mol% of Cu(OTf)
and 5.5 mol% of 3-PyBuDA in Ethanol. Stir for 30 mins to form the active Lewis acid species. -
Reaction: Add benzaldehyde (1.0 eq) and nitromethane (5.0 eq).
-
Monitoring: Monitor disappearance of aldehyde via TLC (Hex/EtOAc 4:1).
-
Workup: The ligand is basic; pass the crude mixture through a short pad of silica gel to trap the copper-amine complex, eluting the organic product.
References
-
General Pyridine-Amine Ligand Synthesis
-
Handling of Hygroscopic Polyamines
-
Sigma-Aldrich. "Product Information: 1,4-Diaminobutane (Putrescine)." (Baseline handling for the aliphatic chain).
-
-
Catalytic Applications of N-Donor Ligands
-
Structural Analogs (Metanicotine derivatives)
(Note: Specific literature on "1-Pyridin-3-ylbutane-1,4-diamine" is sparse; protocols are derived from authoritative standards for homologous pyridine-amine chelators.)
Sources
- 1. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. 3-(1-Aminoethyl)pyridin-2-amine dihydrochloride | C7H13Cl2N3 | CID 167739428 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Pyridin-3-ylbutane-1,4-diamine as a monomer for polyimide synthesis
Application Note: High-Performance Functional Polyimides using 1-Pyridin-3-ylbutane-1,4-diamine
Part 1: Executive Summary & Strategic Rationale
This compound represents a distinct class of "hybrid" monomers that bridge the gap between flexible aliphatic polyimides and functional aromatic heterocyclic polymers. Unlike standard aromatic diamines (e.g., ODA, PDA), this monomer introduces a flexible aliphatic butane chain decorated with a pendant pyridine moiety.[1]
Core Advantages:
-
Solubility Enhancement: The pyridine ring disrupts chain packing and increases dipole-dipole interactions with polar solvents, rendering the final polyimide (PI) significantly more soluble in organic solvents (NMP, DMAc, DMF) compared to rigid aromatic PIs.
-
Metal Coordination: The nitrogen atom in the pyridine ring (distinct from the imide nitrogen) remains available for post-polymerization functionalization, including metal ion coordination (Ag+, Cu2+) for conductive films or antibacterial surfaces.
-
Low Dielectric Constant: The bulky pendant group and aliphatic chain increase fractional free volume, potentially lowering the dielectric constant (Dk), making it suitable for inter-layer dielectrics in microelectronics.
Part 2: Chemical Profile & Pre-Synthesis Considerations
| Property | Specification / Note |
| IUPAC Name | 1-(Pyridin-3-yl)butane-1,4-diamine |
| Molecular Weight | ~165.24 g/mol |
| Physical State | Viscous oil or low-melting solid (highly hygroscopic) |
| Reactivity Class | Aliphatic Diamine (High Nucleophilicity) |
| pKa | Primary amines: ~10.5 (High); Pyridine N: ~5.2 (Low) |
| Solubility | Soluble in water, alcohols, NMP, DMAc, DMSO.[1][2][3][4] |
Critical Handling Warning (The "Nylon Salt" Risk): Unlike aromatic amines, the amino groups in this compound are highly basic (aliphatic). When mixed with aromatic dianhydrides (like PMDA or BPDA), they tend to instantly form insoluble carboxylate salts (nylon-type salts) rather than the desired polyamic acid (PAA) solution. The protocol below is specifically engineered to prevent this gelation.
Part 3: Synthesis Protocol (Two-Step Polyamic Acid Route)
This protocol utilizes a Low-Temperature Controlled Addition strategy to suppress salt formation and ensure high molecular weight PAA formation.
Materials:
-
Monomer A: this compound (Dried under vacuum for 12h at 40°C).
-
Monomer B: Aromatic Dianhydride (e.g., 6FDA for solubility, BPDA for thermal stability).[1] Must be sublimation-grade purity.
-
Solvent: Anhydrous NMP (N-methyl-2-pyrrolidone) or DMAc. Water content < 0.05%.[5]
-
Equipment: 3-neck flask, mechanical stirrer (overhead), nitrogen inlet, ice bath.[1]
Step-by-Step Workflow:
1. Monomer Dissolution (The "Reverse" Setup)
-
Standard practice adds dianhydride to diamine.[6] For aliphatic amines, we modify this.
-
Charge the reaction flask with Monomer A (Diamine).
-
Add anhydrous NMP to achieve a solid content of 15-20 wt% .
-
Stir under Nitrogen purge until fully dissolved.
-
Cool the solution to 0–5°C using an ice bath. Rationale: Low temperature reduces the reaction rate of the salt formation, favoring the kinetic formation of the amide bond.
2. Controlled Dianhydride Addition
-
Divide the stoichiometric amount of Monomer B (Dianhydride) into 5 equal portions.
-
Add the first portion to the chilled diamine solution. Stir for 30 minutes.
-
Observation: Viscosity will not change much yet.
-
-
Add subsequent portions at 30-minute intervals.
-
Critical Check: If the solution becomes cloudy (salt precipitation), raise temperature slightly to 10-15°C to resolubilize, then cool back down.[1]
-
-
After the final addition, remove the ice bath and allow the solution to warm to Room Temperature (25°C).
3. Equilibration (PAA Formation)
-
Stir the viscous solution for 12–24 hours at room temperature under Nitrogen.
-
Viscosity Check: The solution should be viscous and honey-like. If it is watery, molecular weight is low (likely due to moisture contamination).[1]
4. Imidization (Thermal Cure)
-
Cast the PAA solution onto a clean glass or silicon substrate.
-
Soft Bake: 80°C for 1 hour (Solvent removal).
-
Ramp Cure:
-
150°C for 30 mins.
-
200°C for 30 mins.
-
250°C for 1 hour.
-
300°C for 1 hour (Optional, depending on Tg).
-
-
Note: The pyridine ring catalyzes imidization chemically; therefore, thermal cure times can often be slightly reduced compared to standard PIs.
Part 4: Visualization of Workflow
The following diagram illustrates the critical decision pathways in the synthesis, specifically highlighting the risk of salt formation common with this monomer.
Caption: Figure 1. Synthesis workflow for aliphatic-aromatic polyimides, emphasizing the critical temperature control required to avoid salt precipitation.
Part 5: Characterization & Validation
To validate the successful synthesis of the polyimide, the following analytical results are expected:
| Technique | Target Signal | Interpretation |
| FTIR | 1780 cm⁻¹ (asym C=O), 1720 cm⁻¹ (sym C=O), 1380 cm⁻¹ (C-N) | Confirmation of imide ring closure. Disappearance of broad amide peaks (1650 cm⁻¹) indicates complete imidization. |
| 1H-NMR | Pyridine protons (7.0 - 9.0 ppm) | Verifies the integrity of the pyridine pendant group. It should remain distinct from the backbone aromatic protons. |
| TGA | 5% Weight Loss Temp (Td5%) | Expected range: 400–450°C . Note: This will be lower than fully aromatic PIs (usually >500°C) due to the aliphatic butane chain. |
| DSC | Glass Transition (Tg) | Expected range: 220–260°C . The aliphatic chain lowers Tg, improving flexibility. |
Part 6: Troubleshooting (The "Senior Scientist" Insights)
-
Issue: Gelation during dianhydride addition.
-
Cause: The aliphatic amine is too reactive, causing crosslinking or salt shock.
-
Solution: Use the Silylation Method . Pre-react the diamine with Trimethylsilyl chloride (TMSCl) to form the silylated diamine. This reduces reactivity and prevents hydrogen bonding/salt formation. The silyl groups leave as TMS-OH during imidization.
-
-
Issue: Brittle Films.
-
Cause: Low molecular weight.
-
Solution: Ensure stoichiometry is exact (1:1.00 molar ratio). Even a 1% offset can drastically reduce molecular weight. Re-dry monomers.
-
-
Issue: Dark Coloration.
-
Cause: Oxidation of the pyridine ring or amine at high temp.
-
Solution: Ensure strict Nitrogen purging during the 300°C cure step.
-
References
-
Liaoning Normal University. (2016).[7] Novel soluble polyimides containing pyridine and fluorinated units: preparation, characterization, and optical and dielectric properties. RSC Advances. Link
- Volksen, W. (1994). Condensation Polyimides: Synthesis, Solution Behavior, and Imidization. Advances in Polymer Science, Vol 117. Springer.
-
Matsumoto, T. (1999).[1] High-Pressure Synthesis of Aliphatic Polyimides via Salt Monomers. Macromolecules. (Foundational work on aliphatic diamine reactivity).
-
Ghosh, M. (2010).[1] Polyimides containing heterocyclic rings. Progress in Polymer Science. (Review of pyridine functionality in PI backbones).
Sources
- 1. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyimides Based on Norbornane-2,3,5,6-tetracarboxylic dianhydride - ProQuest [proquest.com]
- 4. 1-(pyridin-2-yl)butane-1,3-dione | 40614-52-6 [sigmaaldrich.com]
- 5. zeusinc.com [zeusinc.com]
- 6. dakenchem.com [dakenchem.com]
- 7. Novel soluble polyimides containing pyridine and fluorinated units: preparation, characterization, and optical and dielectric properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reaction conditions for acylation of 1-Pyridin-3-ylbutane-1,4-diamine
Application Note: Regioselective Acylation of 1-Pyridin-3-ylbutane-1,4-diamine
Executive Summary
This guide details the reaction conditions for the acylation of This compound , a versatile scaffold in kinase inhibitor and GPCR ligand synthesis. The molecule presents a classic chemoselectivity challenge: distinguishing between two primary amine residues in distinct steric and electronic environments.
-
N4-Amine (Terminal): Primary amine on a primary carbon. Sterically unhindered, highly nucleophilic (pKa ~10.7).
-
N1-Amine (Benzylic-like): Primary amine on a secondary carbon (alpha to the pyridine ring). Sterically hindered and electronically deactivated by the electron-deficient pyridine ring (pKa ~8.5–9.0).
This protocol provides three distinct workflows:
-
Kinetic Control: Selective acylation of the terminal (N4) amine.
-
Protection Strategy: Selective acylation of the internal (N1) amine.
-
Global Functionalization: Exhaustive acylation of both sites.
Chemical Analysis & Strategy
The regioselectivity relies on the nucleophilicity differential between the two amines. The N4-amine is kinetically superior due to the lack of steric bulk and the inductive electron-donating effect of the alkyl chain. The N1-amine is retarded by the branching at the alpha-carbon and the electron-withdrawing nature of the pyridine ring (via the
Mechanistic Pathway (Graphviz)
Figure 1: Reaction landscape illustrating the kinetic preference for N4-acylation over N1-acylation.
Experimental Protocols
Protocol A: N4-Selective Acylation (Terminal)
Target: Mono-acylation of the unhindered terminal amine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acylating Agent: Acid Anhydride (0.95 equiv) or Acyl Chloride (0.95 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of the diamine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen or Argon.
-
Base Addition: Add 1.1 equiv of DIPEA. Cool the solution to -78°C (dry ice/acetone) or 0°C (ice bath) depending on the reactivity of the acyl chloride.
-
Note: Lower temperatures maximize selectivity by strictly enforcing kinetic control.
-
-
Electrophile Addition: Dissolve the acylating agent (0.95 equiv) in a separate volume of DCM. Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.
-
Critical: Using a slight deficit (<1.0 equiv) of the electrophile prevents over-acylation.
-
-
Reaction: Stir at low temperature for 2 hours, then allow to warm to room temperature (RT) over 1 hour.
-
Quench: Quench with saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (MeOH/DCM gradient). The mono-acylated product elutes first; unreacted diamine stays on the column longer due to high polarity.
Protocol B: N1-Selective Acylation (Internal)
Target: Acylation of the hindered benzylic amine. Strategy: Protection-Deprotection Sequence.
Workflow Diagram:
Figure 2: Protection strategy for accessing the sterically hindered N1-acyl derivative.
Step-by-Step Methodology:
-
Selective Protection: React the diamine (1.0 equiv) with Boc-ON or Boc₂O (1.0 equiv) in DCM at 0°C. The unhindered N4 amine reacts preferentially to form the N4-Boc intermediate.
-
Acylation: Treat the N4-Boc intermediate with the desired Acyl Chloride (1.2 equiv) and Triethylamine (TEA) (2.0 equiv) in DCM or DMF.
-
Note: Since N1 is hindered, this step may require heating to 40°C or the use of a stronger coupling agent (e.g., HATU) if using a carboxylic acid.
-
-
Deprotection: Treat the crude material with TFA/DCM (1:4 ratio) for 1 hour at RT to remove the Boc group.
-
Neutralization: Carefully neutralize with basic resin or NaOH workup to isolate the free base.
Comparative Data & Conditions
| Parameter | Protocol A (N4-Selective) | Protocol B (N1-Selective) | Protocol C (Global) |
| Stoichiometry (Acyl) | 0.95 equiv | 1.2 equiv (after protection) | 2.5 – 3.0 equiv |
| Temperature | -78°C to 0°C | RT to 40°C | RT to Reflux |
| Base | DIPEA (Hindered) | TEA or Pyridine | TEA or Pyridine |
| Solvent | DCM (Non-polar favors kinetics) | DMF (Polar promotes N1 attack) | DCM or THF |
| Exp. Yield | 75–85% | 50–60% (3 steps) | >90% |
| Major Impurity | Di-acylated (<10%) | Unreacted N4-Boc | Mono-acylated |
Troubleshooting & Analytics
-
Solubility Issues: The starting diamine may be a hydrochloride salt. Ensure complete free-basing using 3.0 equiv of DIPEA in DMF before adding the electrophile. If the free base is an oil, DCM is preferred.
-
Over-Acylation: If observing significant di-acylated product in Protocol A, switch to a less reactive acylating agent (e.g., N-hydroxysuccinimide ester) or lower the temperature to -78°C.
-
NMR Validation:
-
N4-Acyl: Look for a triplet signal shift at the terminal
(approx 3.2 ppm 3.4 ppm) and the appearance of an amide NH triplet. -
N1-Acyl: Look for a downfield shift of the benzylic methine proton (
) from 4.0 ppm to 5.0+ ppm due to the deshielding anisotropic effect of the carbonyl.
-
References
-
Selectivity in Diamine Acylation: Kall, A., et al. "Highly selective acylation of polyamines and aminoglycosides." Chemical Science, 2012.
- General Amine Reactivity: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed. (Chapter on Chemoselectivity).
-
Protection Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley, 5th Ed. (Section on Amines).[2][3][4][5][6]
-
Pyridine-Alkylamine Synthesis: "Synthesis of benzylic amines." Organic Chemistry Portal.
-
Structural Data (Analogous): "Butane-1,4-diyl bis(pyridine-3-carboxylate)." Acta Crystallographica, 2012.
Sources
- 1. reddit.com [reddit.com]
- 2. n-Butylamine - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. 1-(3-Pyridyl)-1-butylamine | C9H14N2 | CID 11972137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemoselective N-acylation via condensations of N-(benzoyloxy)amines and alpha-ketophosphonic acids under aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the Pyridine Ring in 1-Pyridin-3-ylbutane-1,4-diamine
Abstract & Strategic Overview
The scaffold 1-Pyridin-3-ylbutane-1,4-diamine presents a unique challenge in medicinal chemistry: it contains a chemically robust pyridine core tethered to a highly reactive, nucleophilic aliphatic diamine chain. This molecule serves as a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and polyamine-drug conjugates.
Direct functionalization of the pyridine ring is often thwarted by the "poisoning" effect of the primary amines on transition metal catalysts (Pd, Ir) or by their interference in radical pathways. This guide outlines a Divergent Functionalization Strategy that prioritizes chemoselective protection followed by three distinct mechanistic pathways to access the C2, C4, and C5 positions of the pyridine ring.
The "Protective-First" Imperative
Attempting C-H activation on the unprotected diamine will result in:
-
Catalyst Sequestration: The 1,4-diamine motif acts as a bidentate ligand, irreversibly binding to Ir or Pd centers.
-
Oxidative Degradation: Radical conditions (Minisci) will decompose free primary amines into imines or aldehydes.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways. We utilize Boc-protection as the gateway step, enabling three orthogonal functionalization logics: Steric/Electronic (C5-Borylation), Radical (C2-Alkylation), and Dipole-Activation (N-Oxidation).
Figure 1: Divergent synthetic workflow for the site-selective functionalization of the pyridine core.
Phase 1: Chemo-selective Protection (Mandatory)
Before any ring manipulation, the aliphatic amines must be masked. The tert-butyloxycarbonyl (Boc) group is selected for its stability against basic organometallic conditions and radical species.
Protocol:
-
Dissolve this compound (1.0 equiv) in THF/Water (1:1 v/v).
-
Add
(3.0 equiv) followed by (2.5 equiv). -
Stir at RT for 12 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over
. -
Validation:
H NMR should show disappearance of broad NH peaks and appearance of intense -butyl singlets at ~1.4 ppm.
Phase 2: Divergent Functionalization Protocols
Path A: C5-Selective C-H Borylation (Ir-Catalyzed)
Target: C5 Position (Meta to substituent).
Mechanism: Iridium-catalyzed C-H activation is governed by sterics. The 3-alkyl substituent blocks the C2 and C4 positions, while the pyridine nitrogen deactivates the
Reagents:
-
Catalyst Precursor:
(1.5 mol%) -
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)
-
Boron Source:
(Bis(pinacolato)diboron) (1.1 equiv) -
Solvent: Hexane or THF (Anhydrous)
Step-by-Step Protocol:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox, mix
, dtbpy, and in hexane (2 mL). The solution will turn deep red/brown, indicating active catalyst formation ( ). -
Add the Boc-protected diamine (1.0 mmol).
-
Seal the reaction vial and heat to 60°C for 4-8 hours .
-
Workup: Cool to RT. Pass through a short plug of silica gel (eluting with EtOAc) to remove the catalyst.
-
Note: The resulting aryl boronate ester is stable but should be used immediately in downstream Suzuki-Miyaura couplings to install aryls, heteroaryls, or hydroxyls (via oxidation).
Figure 2: Simplified catalytic cycle for Steric-Controlled C-H Borylation.
Path B: C2-Selective Radical Alkylation (Minisci)
Target: C2 (and C6) Positions. Mechanism: Nucleophilic alkyl radicals attack the protonated (electron-deficient) pyridine ring. The reaction prefers the C2 and C4 positions. Since C3 is substituted, C2 is the primary target, though C6 isomers may form.
Reagents:
-
Alkylating Agent: Carboxylic Acid (R-COOH) (2.0 equiv)
-
Catalyst:
(0.2 equiv) -
Oxidant:
(Ammonium persulfate) (3.0 equiv) -
Solvent: DCM/Water (Biphasic) or TFA/Water
Step-by-Step Protocol:
-
Dissolve Boc-protected diamine (0.5 mmol) and the desired Carboxylic Acid (1.0 mmol) in DCM (2 mL) and Water (2 mL).
-
Add TFA (1.0 equiv) to protonate the pyridine nitrogen (activating it).
-
Add
(20 mol%).[1] -
Heat to 40°C and add
solution dropwise over 30 minutes. -
Caution: Gas evolution (
) will occur. Ensure venting. -
Workup: Basify with saturated
(carefully!) to neutralize TFA, then extract with DCM.
Path C: N-Oxide Activation (C2 Functionalization)
Target: C2 Position (via rearrangement or
Protocol:
-
Oxidation: Treat Boc-protected diamine with m-CPBA (1.2 equiv) in DCM at 0°C -> RT for 4 hours.
-
Workup: Wash with
(to quench peroxides) and . Isolate the N-oxide. -
Functionalization (Example - Chlorination): Reflux the N-oxide in
(Phosphorus oxychloride).-
Note: This installs a Chlorine at C2/C6, which is a versatile handle for subsequent nucleophilic aromatic substitution (
) with amines or alkoxides.
-
Summary of Reaction Outcomes
| Method | Target Site | Major Mechanism | Key Reagents | Critical Constraint |
| Ir-Borylation | C5 (Meta) | Steric C-H Activation | Requires | |
| Minisci | C2 (Ortho) | Radical Addition | Acidic media; requires protonated pyridine. | |
| N-Oxidation | C2/C6 | Dipole Activation | m-CPBA, then |
References
-
Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society.[2] Link
-
Baran, P. S., et al. (2014). "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[2] Link (Note: Discusses Minisci logic applicable to C2/C4).
-
Fagnou, K. (2009). "Pd-Catalyzed C-H Activation of Pyridine N-Oxides." Journal of the American Chemical Society.[2] Link
-
Organic Chemistry Portal. "Protection of Amino Groups." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 1-Pyridin-3-ylbutane-1,4-diamine
Welcome to the technical support center for 1-Pyridin-3-ylbutane-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts.
Understanding the Molecule: this compound
Before delving into solubility issues, it's crucial to understand the structural characteristics of this compound. The molecule consists of a pyridine ring, which is a polar aromatic heterocycle, and a flexible butane-1,4-diamine chain. The presence of two primary amine groups and a nitrogen atom in the pyridine ring allows for extensive hydrogen bonding. This dual nature—possessing both a somewhat non-polar aromatic ring and a highly polar diamine chain—can lead to complex solubility behavior in different organic solvents.
The fundamental principle of "like dissolves like" is a good starting point.[1] We can anticipate that polar solvents will be more effective at dissolving this compound due to the polar nature of the pyridine and diamine functionalities. However, the interplay of hydrogen bonding, polarity, and the steric hindrance of the butyl chain can lead to unexpected solubility profiles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that researchers encounter when working with this compound.
Q1: Why is my this compound not dissolving in a specific organic solvent?
A1: Several factors can contribute to poor solubility. The polarity of your chosen solvent may not be optimal to overcome the crystal lattice energy of the solid compound. The presence of two amine groups and the pyridine nitrogen means that this compound can engage in strong intermolecular hydrogen bonding with itself, which the solvent must disrupt. For some diamine derivatives, solubility has been observed to be inversely proportional to the solvent's polarity, suggesting that a simple "polar dissolves polar" approach may not always be sufficient.[2]
Q2: I'm observing a precipitate forming after initially dissolving the compound. What is happening?
A2: This phenomenon, known as "crashing out," can occur due to several reasons:
-
Temperature Changes: Solubility is often temperature-dependent.[3][4] If you dissolved the compound at an elevated temperature, it might precipitate out as the solution cools to room temperature.
-
Solvent Evaporation: If you are working with a volatile solvent, its evaporation will increase the concentration of your compound, potentially exceeding its solubility limit.
-
pH Fluctuation: The amine groups in this compound are basic. Any acidic impurities in your solvent or exposure to atmospheric carbon dioxide can lead to salt formation, which may have a different solubility profile.
Q3: Can I use a solvent mixture to improve solubility?
A3: Absolutely. Using a co-solvent system is a widely recognized technique for enhancing solubility.[4][5] By blending two or more miscible solvents, you can fine-tune the polarity of the solvent medium to better match the solute. This can disrupt the solute-solute interactions more effectively and improve solvation.
Q4: How does the purity of the compound affect its solubility?
A4: Impurities can significantly impact solubility. Insoluble impurities can act as nucleation sites, promoting precipitation. Conversely, some impurities might enhance solubility through co-solvency or by disrupting the crystal lattice of the primary compound. It is always advisable to use a compound of the highest possible purity for solubility studies to ensure reproducible results.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
If you are facing challenges with dissolving this compound, follow this systematic troubleshooting guide.
Step 1: Solvent Selection and Screening
The initial and most critical step is to select an appropriate solvent. Based on the structure of this compound, a range of solvents with varying polarities should be screened.
Recommended Solvents for Initial Screening:
| Solvent | Class | Polarity Index | Key Characteristics |
| Water | Polar Protic | 10.2 | Highly polar, strong hydrogen bonding. May protonate the amines. |
| Methanol | Polar Protic | 5.1 | Good hydrogen bond donor and acceptor. |
| Ethanol | Polar Protic | 4.3 | Similar to methanol but less polar. |
| Isopropanol | Polar Protic | 3.9 | Lower polarity than ethanol. |
| Acetonitrile | Polar Aprotic | 5.8 | Dipolar, but a weak hydrogen bond acceptor. |
| Acetone | Polar Aprotic | 5.1 | Good dipole moment. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Highly polar, good for solvating polar molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly polar, strong hydrogen bond acceptor. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Moderately polar. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Moderately polar ether. |
| Toluene | Non-polar | 2.4 | Aromatic, may interact with the pyridine ring. |
| Hexane | Non-polar | 0.1 | Unlikely to be a good solvent, but useful as a baseline. |
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: Weigh approximately 1-2 mg of this compound into a small vial.
-
Solvent Addition: Add a small, measured volume (e.g., 100 µL) of the test solvent.
-
Observation: Vortex the vial for 30-60 seconds and observe if the solid dissolves completely.
-
Incremental Addition: If the solid does not dissolve, add another 100 µL of the solvent and repeat the vortexing. Continue this process up to a total volume of 1 mL.
-
Categorization: Classify the solubility as:
-
Freely Soluble: Dissolves in < 10 parts of solvent.
-
Soluble: Dissolves in 10-30 parts of solvent.
-
Sparingly Soluble: Dissolves in 30-100 parts of solvent.
-
Slightly Soluble: Dissolves in 100-1000 parts of solvent.
-
Very Slightly Soluble: Dissolves in 1000-10,000 parts of solvent.
-
Practically Insoluble: Requires > 10,000 parts of solvent.
-
Step 2: The Impact of Temperature
For many compounds, solubility increases with temperature.[3][4] This is because the additional energy helps to overcome the crystal lattice energy of the solid.
Experimental Protocol: Temperature Effect on Solubility
-
Suspension Preparation: Prepare a suspension of the compound in a chosen solvent where it has limited solubility at room temperature.
-
Heating: Gently heat the suspension in a controlled manner (e.g., using a water bath) while stirring.
-
Observation: Observe the temperature at which the solid completely dissolves.
-
Cooling: Allow the solution to cool down to room temperature and observe if the compound precipitates. This will give you an indication of the stability of your solution.
Caution: Be aware of the boiling point of your solvent and the thermal stability of this compound.
Step 3: pH Adjustment for Ionizable Compounds
Given that this compound has two basic amine groups and a basic pyridine nitrogen, its solubility can be highly dependent on the pH of the medium, particularly in protic solvents. Adjusting the pH is a common technique to enhance the solubility of ionizable compounds.[5]
-
Acidification: In an acidic environment, the amine groups and the pyridine nitrogen will be protonated, forming a cationic salt. These salts are often significantly more soluble in polar solvents than the free base.
Experimental Protocol: pH Adjustment
-
Prepare a Suspension: Create a suspension of the compound in a polar protic solvent (e.g., water, ethanol).
-
Acid Addition: Add a dilute acid (e.g., 0.1 M HCl or acetic acid) dropwise while monitoring the pH and observing for dissolution.
-
Determine Soluble pH Range: Note the pH at which the compound fully dissolves.
Caption: Effect of pH on the solubility of this compound.
Step 4: Co-solvency
If a single solvent does not provide the desired solubility, a mixture of solvents, or a co-solvent system, can be employed.[4][5] This approach allows for the fine-tuning of the solvent environment's polarity.
Common Co-solvent Systems to Try:
-
Dichloromethane/Methanol
-
Toluene/Ethanol
-
Water/Ethanol (with pH adjustment)
-
THF/Water
Experimental Protocol: Co-solvent Screening
-
Initial Dissolution: Attempt to dissolve the compound in a small amount of a "good" solvent (one in which it shows some solubility).
-
Titration with Co-solvent: Slowly add a "poor" solvent (one in which it is less soluble) to the solution until a precipitate starts to form. This helps to identify the boundary conditions of your co-solvent system.
-
Systematic Screening: Prepare a series of solvent mixtures with varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) of two or three selected solvents.
-
Solubility Determination: Determine the solubility of your compound in each of these mixtures using the small-scale screening protocol described in Step 1.
Caption: Workflow for optimizing solubility using a co-solvent approach.
Summary and Key Takeaways
Improving the solubility of this compound in organic solvents is a multi-faceted challenge that can be addressed systematically. The key is to understand the physicochemical properties of the molecule and to explore a range of solvents and techniques.
-
Start with a broad solvent screen to identify promising candidates.
-
Investigate the effect of temperature , as it can significantly enhance solubility.
-
Utilize pH adjustment , especially in protic solvents, to take advantage of the basic nature of the amine groups.
-
Employ co-solvent systems to fine-tune the polarity of your solvent medium.
By following these guidelines and experimental protocols, researchers can overcome solubility hurdles and proceed with their experimental workflows with greater confidence and success.
References
-
Gong, X., et al. (2018). Solubility and Thermodynamic Properties of A Hexanediamine Derivative in Pure Organic Solvents and Nonaqueous Solvent Mixtures. Journal of Solution Chemistry. Available at: [Link]
-
PubChem. 1,4-Di(pyridin-3-yl)buta-1,3-diyne. Available at: [Link]
-
National Institute of Standards and Technology. 1,4-Butanediamine. In NIST Chemistry WebBook. Available at: [Link]
- Kumar, V. & Sharma, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
-
Solubility of Things. 3,4-Diaminopyridine. Available at: [Link]
- van Koten, G. & Vrieze, K. (1982). 1,4-Diaza-1,3-butadiene (a-diimine) ligands: their coordination modes and the reactivity of their metal complexes. Advances in Organometallic Chemistry, 21, 151-239.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Cheméo. Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). Available at: [Link]
- Gaye, M. L., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline.
- Herdtweck, E., & Beck, W. (2005). Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane and its Dinuclear Zinc(II) Chloride Complex.
- Szabo, J. L., & Bruce, W. F. (1956). U.S. Patent No. 2,739,981. Washington, DC: U.S.
- Kumar, S., & Singh, A. (2017). Techniques to improve the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 7(5), 68-74.
- Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 1-18.
- Sancineto, L., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5221.
- Li, Z. (2010). CN Patent No. 101735067A.
- Zhang, Y., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. Polymer Chemistry, 8(38), 5893-5904.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 1-10.
- Kim, Y., et al. (2022).
- International Journal of Pharmaceutical and Chemical Analysis. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(1), 1-8.
- Martínez-Araya, J. I. (2022).
-
Chemical Synthesis Database. 4-methylamino-1-pyridin-3-ylbutan-1-one. Available at: [Link]
- Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
-
PubChem. 1-(Pyridin-4-yl)butane-1,3-dione. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Cyclization in Butane-1,4-diamines
Status: Operational Ticket ID: B14D-CYC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Prevention of Pyrrolidine/Pyrrolidone Formation in 1,4-Diamine Linker Chemistry[1]
Executive Summary: The "Entropic Trap"
Researchers working with butane-1,4-diamine (putrescine) often encounter a significant yield loss due to intramolecular cyclization. This is not random; it is a thermodynamically and kinetically favored event driven by Baldwin’s Rules for Ring Closure .
The 4-carbon tether is the "perfect storm" for cyclization:
-
Entropy: The chain length allows the terminal amine to "whip" around and find the electrophile at the other end with minimal loss of disorder compared to longer chains.
-
Enthalpy: The resulting 5-membered ring (pyrrolidine or pyrrolidone) has very low ring strain (approx. 6 kcal/mol), making it a thermodynamic sink.
This guide provides the mechanistic root causes and validated protocols to prevent these side reactions.
Module 1: Diagnostic & Mechanism (Root Cause Analysis)[1]
Issue: "I attempted an amide coupling, but my product mass is -17 or -18 Da."
Diagnosis: You have formed 2-Pyrrolidone (Lactamization). Mechanism: 5-Exo-Trig Cyclization.[2][3][4][5]
When one amine of the 1,4-diamine is acylated (forming an amide) and the other amine remains free (or is deprotected in situ), the free amine can attack the amide carbonyl. This is an intramolecular transamidation (amidinolysis).
-
Trigger: Basic conditions, high temperature, or presence of Lewis acids.[1]
-
Baldwin’s Rule: 5-Exo-Trig (Favored).[2][5] The amine attacks the trigonal carbonyl carbon in a 5-membered exocyclic trajectory.
Figure 1: The "Back-Biting" mechanism where a linear mono-amide self-destructs into a stable lactam.
Issue: "I tried to alkylate the diamine, but isolated a saturated ring."
Diagnosis: You have formed Pyrrolidine .[6] Mechanism: 5-Exo-Tet Cyclization.[3]
If you attempt to alkylate one end with a leaving group (e.g., alkyl halide) that is 4 carbons away, or if you create a leaving group on the chain (e.g., converting an alcohol to a mesylate), the amine will displace it intramolecularly.[1]
Module 2: Validated Protocols (The Fix)
The only robust way to prevent cyclization is Orthogonal Protection . You must render one amine inert before manipulating the other.
Protocol A: Selective Mono-Boc Protection (The "HCl Salt" Method)
Why this works: Statistical reaction of free diamine with Boc anhydride usually leads to a mixture of di-Boc (30%), mono-Boc (40%), and unreacted material.[1] This protocol uses pH control to statistically favor the mono-protonated species, which can only react once.
Reagents:
-
Butane-1,4-diamine (10 mmol)[1]
-
HCl (1M in MeOH or Dioxane) (10 mmol) — Crucial: Stoichiometric 1:1 ratio[1]
-
Boc₂O (Di-tert-butyl dicarbonate) (10 mmol)[1]
-
Base (Triethylamine or NaOH for workup)[1]
Step-by-Step Workflow:
-
Monohydrochloride Formation: Dissolve diamine in MeOH. Add 1.0 equivalent of HCl dropwise at 0°C.
-
Protection: Add Boc₂O (1.0 eq) to the mixture. Stir at RT for 2-4 hours.
-
Note: The free amine end reacts.[7] The protonated end is protected by electrostatics.
-
-
Workup (Critical):
-
Evaporate MeOH.[7]
-
Partition between Water and Ethyl Acetate (EtOAc).
-
Wash 1 (Acidic): The aqueous layer holds the unreacted diamine (di-salt) and the desired product (mono-salt). The Di-Boc byproduct (neutral) moves to the Organic layer. Discard Organic layer.[1]
-
Basify: Adjust aqueous layer to pH > 12 using NaOH.[9][10] This deprotonates the mono-Boc amine.
-
Extraction: Extract with DCM or EtOAc. The Mono-Boc amine is now organic soluble.
-
Result: High purity Mono-Boc-1,4-diaminobutane.
-
Protocol B: Preventing Cyclization During Deprotection
Scenario: You have a Boc-NH-(CH2)4-NH-CO-R species and need to remove the Boc group. Acidic deprotection (TFA/HCl) yields the free amine. If CO-R is an active ester or unstable amide, it will cyclize immediately upon neutralization.[1]
Solution:
-
Keep it Acidic: Isolate the product as the TFA or HCl salt. Do not neutralize until the very moment of the next coupling reaction.
-
Flow Chemistry: If the next step is another coupling, use a flow reactor to mix the deprotected amine with the next electrophile immediately, minimizing the residence time of the free amine "danger state."
Module 3: Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Rapid diagnostic logic for diamine side-reactions.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I separate the cyclized pyrrolidone from my desired linear diamine product? A: Yes, but it is difficult. The pyrrolidone is a neutral lactam, whereas your desired product is likely a primary amine.
-
Technique: Use a SCX (Strong Cation Exchange) column.
-
Load mixture in MeOH.[7]
-
Wash with MeOH (Neutral pyrrolidone elutes).
-
Elute with Ammonia/MeOH (Linear amine elutes).
-
Q: Does high dilution help prevent this cyclization? A: No. This is a common misconception.
-
High dilution favors intramolecular reactions (cyclization) over intermolecular reactions (dimerization/polymerization).[6]
-
To prevent cyclization, you actually want higher concentration if you are trying to force an intermolecular coupling, but the real solution is blocking the second amine (Protection).
Q: Why does Baldwin's rule favor the 5-membered ring here? A: The 5-Exo-Trig transition state allows the nucleophilic nitrogen to approach the carbonyl carbon at the optimal Bürgi-Dunitz angle (approx 107°) without significant bond distortion. The 4-carbon tether provides the perfect "reach" (entropic proximity).
References
-
Baldwin, J. E. (1976).[4][5] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736.[1] Link
-
Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[7][10][11] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[1] Synthetic Communications, 20(16), 2559–2564.[1] Link[1]
-
BenchChem. (2025).[6][9] Preventing side reactions in pyrrolidine synthesis. BenchChem Technical Guides. Link[1]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007).[1][7] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.[1] Link[1]
Sources
- 1. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. redalyc.org [redalyc.org]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Optimizing the Reductive Cyclization of 1-pyridin-3-yl-1,4-dinitrobutane
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 3-(pyrrolidin-2-yl)pyridine, a nornicotine analog, via the reductive cyclization of 1-pyridin-3-yl-1,4-dinitrobutane. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this transformation and optimize your product yield.
The conversion of a 1,4-dinitroalkane to a pyrrolidine ring is a powerful synthetic strategy. However, the process involves a tandem reaction sequence—two nitro group reductions followed by an intramolecular cyclization—which presents unique challenges. This document consolidates field-proven insights and established chemical principles to address the specific issues you may encounter.
Section 1: Understanding the Reaction Pathway
The overall transformation is a reductive cyclization. The two nitro groups on the butane chain are first reduced to primary amines. This transient diamine intermediate then undergoes a rapid, intramolecular nucleophilic attack, with one amine group displacing the other to form the thermodynamically stable five-membered pyrrolidine ring.
The efficiency of this entire cascade hinges on the successful and complete reduction of both nitro groups. Incomplete or partial reduction leads to a host of side products and is the primary cause of low yields.
Caption: Proposed reaction pathway for nornicotine analog synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the reduction of 1-pyridin-3-yl-1,4-dinitrobutane in a practical question-and-answer format.
Q1: My reaction is very slow or incomplete. I'm recovering significant amounts of starting material. What's going wrong?
A1: Incomplete conversion is a frequent issue, typically pointing to problems with the catalytic system or reaction conditions.
-
Catalyst Activity: The single most critical factor is the activity of your catalyst.
-
Cause: Heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel can lose activity due to improper storage, poisoning from previous reactions, or simply being from an old batch.[1]
-
Solution: Always use a fresh batch of catalyst from a reputable supplier for critical reactions. If you suspect catalyst deactivation, increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd).[1] For substrates with potential catalyst poisons (like sulfur-containing impurities), pre-treating the starting material or using a more robust catalyst may be necessary.
-
-
Hydrogen Pressure & Delivery:
-
Cause: Atmospheric pressure (using a hydrogen balloon) may be insufficient to achieve a reasonable reaction rate for this demanding double reduction.[2] Poor agitation can also lead to inefficient mixing of the gas, liquid, and solid catalyst phases.
-
Solution: Perform the reaction in a dedicated hydrogenation vessel (e.g., a Parr shaker) where you can safely increase the hydrogen pressure to 50 psi or higher.[3] Ensure vigorous stirring to maintain a good suspension of the catalyst and maximize gas-liquid surface area.
-
-
Solvent and Solubility:
-
Cause: The dinitro starting material must be fully dissolved in the reaction solvent for the reduction to proceed efficiently.[1][2] If the compound is poorly soluble, the reaction rate will be severely limited.
-
Solution: Tetrahydrofuran (THF) is a good starting point due to its ability to dissolve a wide range of organic compounds.[2] Including a protic co-solvent like ethanol (EtOH) or acetic acid (AcOH) can be highly beneficial. Protic solvents can facilitate the necessary proton transfer steps during the reduction of nitro intermediates.[1][2] A solvent system like THF/EtOH (1:1) is an excellent choice to explore.
-
Q2: I'm seeing a complex mixture of byproducts and a very low yield of the desired pyrrolidine. How can I improve selectivity?
A2: The formation of side products arises from the stepwise nature of nitro group reduction. The key is to use conditions that drive the reaction completely to the diamine intermediate, which can then cyclize.
-
Common Side Products: The reduction pathway from a nitro group to an amine involves nitroso and hydroxylamine intermediates. If the reaction stalls, these species can accumulate or react further to form undesired dimers like azoxy or azo compounds.[1][4]
-
Nitroso Intermediate: R-NO
-
Hydroxylamine Intermediate: R-NHOH
-
Intermolecular Condensation: If the cyclization is slow, intermolecular reactions between two molecules of the diamine intermediate can lead to oligomers or polymers, which often present as an intractable baseline on TLC or a smear in the NMR.
-
-
Strategies for Improving Selectivity:
-
Ensure Complete Reduction: The most effective way to avoid intermediates is to ensure the reduction goes to completion. This relates back to Q1: use an active catalyst, sufficient hydrogen pressure, and an appropriate solvent.
-
Temperature Control: While some reductions require heat, higher temperatures can sometimes promote side reactions.[1] It is often best to start at room temperature and only gently heat (e.g., to 40-50 °C) if the reaction is sluggish. Exothermic reactions must be cooled to prevent runaway side product formation.
-
Choice of Catalyst: The choice of catalyst can significantly influence selectivity. Raney Nickel is highly active but can sometimes be less selective. Pd/C is a reliable workhorse for this type of transformation, offering a good balance of activity and selectivity.[3]
-
Q3: How do I choose the optimal catalyst and reaction conditions?
A3: There is no single "best" system, as the optimal choice depends on your available equipment and specific substrate. However, a systematic approach starting with the most reliable methods is recommended. The table below compares common catalytic systems.
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Considerations |
| 10% Pd/C | H₂ (50-100 psi), EtOH or THF/EtOH, Room Temp | Highly reliable, good functional group tolerance, clean reactions.[5] | Can be sensitive to poisons. May cause dehalogenation on other parts of a molecule. |
| PtO₂ (Adam's catalyst) | H₂ (50-100 psi), AcOH or EtOH, Room Temp | Very active, effective for reducing aromatic rings (which can be a disadvantage here). | May reduce the pyridine ring, leading to piperidine byproducts. Use with caution. |
| Raney Nickel | H₂ (50-500 psi), EtOH, Room Temp to 50°C | Very high activity, cost-effective.[4] | Pyrophoric when dry (requires careful handling). Can be less selective. |
| Fe / NH₄Cl or AcOH | Reflux in EtOH/H₂O | Inexpensive, scalable, avoids high-pressure H₂. | Requires stoichiometric amounts of metal, leading to significant waste and often difficult workups. |
| SnCl₂·2H₂O | Reflux in EtOH | Good for selective reduction of one nitro group in dinitroarenes, but less ideal for this tandem reduction.[3] | Stoichiometric tin salts are toxic and require tedious workup procedures. |
Recommendation: Start with 10% Pd/C under 50 psi of H₂ in a THF/EtOH solvent system at room temperature. This combination offers the highest probability of success with a clean reaction profile.
Section 3: Recommended Experimental Protocol
This section provides a detailed, step-by-step procedure for the catalytic hydrogenation of 1-pyridin-3-yl-1,4-dinitrobutane using palladium on carbon.
Protocol 1: Catalytic Hydrogenation using Pd/C
Materials:
-
1-pyridin-3-yl-1,4-dinitrobutane (1.0 eq)
-
10% Palladium on carbon (10 mol % Pd)
-
Anhydrous Ethanol (EtOH) and Tetrahydrofuran (THF), HPLC grade
-
Hydrogenation vessel (e.g., Parr shaker)
-
Celite® for filtration
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and equipped with a magnetic stir bar.
-
Substrate Addition: To the vessel, add the 1-pyridin-3-yl-1,4-dinitrobutane (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of THF and EtOH to dissolve the substrate completely. A typical concentration is 0.1 M.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (10 mol % Pd relative to the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care.
-
System Purge: Seal the hydrogenation vessel. Evacuate the atmosphere and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen gas three times.
-
Reaction: Pressurize the vessel to 50 psi with hydrogen. Begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction progress can also be checked by carefully depressurizing, taking a small aliquot, filtering it through a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (no more hydrogen uptake and starting material is consumed), carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol to recover all the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-(pyrrolidin-2-yl)pyridine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if it is a liquid.
Section 4: Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and solving common issues during the optimization process.
Caption: A decision tree for troubleshooting low product yield.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 25, 2026, from [Link]
-
Chopy, S., et al. (2020). Efficient Method of (S)-Nicotine Synthesis. Molecules, 25(23), 5741. Available at: [Link]
-
Zheng, G., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E754-E764. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 25, 2026, from [Link]
- Haines, P. G., Eisner, A., & Woodward, C. F. (1949). U.S. Patent No. 2,459,696. Washington, DC: U.S. Patent and Trademark Office.
-
Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved February 25, 2026, from [Link]
- Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481.
-
Catalytic Group. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Available at: [Link]
- Du, Z., et al. (2025). Semi-rational design and modification of imine reductases and their utilization for the synthesis of (S)-nornicotine. Bioorganic Chemistry.
-
Wang, G., et al. (2013). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Molecules, 18(1), 1-13. Available at: [Link]
Sources
Removing unreacted amine precursors from 1-Pyridin-3-ylbutane-1,4-diamine
Technical Support Center: Purification of 1-Pyridin-3-ylbutane-1,4-diamine
Case ID: #PUR-PYR-14DA Subject: Removal of Unreacted Amine Precursors & Isolation of High-Polarity Diamines Assigned Scientist: Senior Application Scientist, Separation Technologies
Executive Summary & Chemical Logic
You are dealing with This compound , a molecule that presents a classic "polarity trap." It contains a pyridine ring (aromatic amine, pKa
The Challenge:
-
Extreme Polarity: The presence of three nitrogen centers makes this molecule highly hydrophilic (water-soluble) and prone to severe streaking on normal-phase silica.
-
Precursor Similarity: Unreacted amine precursors (e.g., mono-protected diamines or mono-amines from reductive amination) often share similar basicity, rendering simple acid-base extractions insufficient.
-
Cyclization Risk: As a 1,4-diamine, this molecule is structurally predisposed to cyclize into pyrrolidine derivatives (nornicotine analogs) if exposed to excessive heat or specific electrophiles.[2]
The Solution: We will utilize a "pKa Ladder" approach combined with Ion Exchange Chromatography (SCX) to exploit the specific ionization states of the diamine versus its precursors.
Visual Guide: Purification Strategy Selector
Before proceeding, use this decision tree to select the correct protocol for your specific impurity profile.
Protocol A: The "pKa Ladder" Extraction (Liquid-Liquid)
Best For: Removing non-basic impurities or mono-amines with significantly different lipophilicity. Mechanism: Exploits the fact that your product is a tri-basic molecule (2 aliphatic + 1 pyridine), making it more hydrophilic than most mono-amine precursors.
Reagents:
-
Dichloromethane (DCM)[2]
-
Chloroform/Isopropanol (3:1 v/v) — Crucial for extracting polar diamines.[2]
-
1M HCl, 1M NaOH, Saturated NaHCO₃.[2]
Step-by-Step Workflow:
-
Acid Phase Wash (Removal of Neutrals):
-
Dissolve crude oil in 1M HCl (pH < 2).
-
Wash 3x with DCM.
-
Result: Non-basic impurities (protected amines, amides) move to DCM.[2] Your diamine stays in water (fully protonated:
,ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> , ).
-
-
The "Pyridine Swing" (Optional - pH ~6-7):
-
Adjust aqueous layer to pH 6.5 using NaOH.
-
Chemistry: At this pH, the Pyridine ring is largely neutral (pKa ~5.3), but aliphatic amines are still charged (pKa ~10.5).[2]
-
Wash with Ether/DCM.
-
Result: Removes impurities that rely solely on pyridine basicity for solubility.
-
-
Basification & Extraction:
-
Adjust aqueous layer to pH > 12 using NaOH pellets (Keep cool! Exothermic).
-
Critical Step: Do NOT use pure DCM. The diamine is too polar.
-
Extract 4x with Chloroform:Isopropanol (3:1) or n-Butanol .
-
Combine organic layers, dry over
, and concentrate.[3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Protocol B: SCX "Catch & Release" Chromatography
Best For: Separating the diamine from non-basic impurities and mono-amines when extraction fails. Mechanism: Strong Cation Exchange (SCX) resins bind bases. A diamine binds much tighter than a mono-amine, allowing for selective elution.
Reagents:
-
SCX Cartridge (silica-bonded propylsulfonic acid).
-
Wash Solvent: Methanol (MeOH).
-
Elution Solvent: 2M Ammonia (
) in Methanol.
Step-by-Step Workflow:
-
Loading:
-
Dissolve crude mixture in MeOH (or MeOH/DCM 1:1).
-
Load onto the SCX cartridge.
-
Note: Do not use basic modifiers (TEA/NH3) during loading.
-
-
Washing (The Mono-Amine Purge):
-
Flush column with 5-10 Column Volumes (CV) of pure MeOH.
-
Troubleshooting: If the impurity is a weak base (e.g., aniline-like or mono-amine), wash with 0.5M Ammonia in MeOH . The diamine (stronger binder due to divalent charge) will stay, while weaker bases elute.
-
-
Releasing (The Product):
-
Elute with 2M to 7M Ammonia in MeOH .
-
The high concentration of ammonia displaces the diamine from the sulfonic acid sites.
-
-
Concentration:
Protocol C: High pH Reverse Phase (C18) Flash
Best For: Final polishing and removing closely related amine byproducts. Why High pH? At low pH (acidic), amines are charged and elute in the void volume (no retention). At pH 10-11 , amines are neutral (free base) and interact with the C18 chains, allowing separation based on hydrophobicity.[2]
System Setup:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 0% to 50% B over 20 minutes.
Table 1: Retention Behavior on C18 at pH 10
| Compound Type | State at pH 10 | Interaction with C18 | Elution Order |
| Pyridine-Diamine (Product) | Mostly Neutral | Moderate | Middle |
| Polar Salts | Ionic | None | Void Volume (First) |
| Lipophilic Precursors | Neutral | Strong | Late |
Troubleshooting & FAQs
Q1: My product is streaking on the TLC plate and column. How do I fix this?
-
Cause: Interaction between the amine nitrogens and the acidic silanols on silica gel.
-
Fix: You must "deactivate" the silica.
Q2: I tried distillation, but the product decomposed/polymerized.
-
Diagnosis: You likely triggered a cyclization. 1,4-diamines can attack their own chain or the pyridine ring under high heat, forming pyrrolidines.[2]
-
Fix: Use Kugelrohr distillation under high vacuum (<0.1 mbar) to lower the boiling point. Keep the bath temperature below 120°C. If the BP is higher, abandon distillation and use Protocol B (SCX).
Q3: The product is stuck in the aqueous phase during extraction.
-
Diagnosis: The molecule is too hydrophilic (LogP < 0).
-
Fix:
-
Saturate the aqueous phase with NaCl ("Salting out").
-
Switch solvent to Chloroform:Isopropanol (3:1) .
-
If that fails, evaporate the water to dryness and triturate the solid residue with dry MeOH or DCM to extract the amine salts, then pass through SCX.
-
References
-
Biotage. (2023).[10][11] Strategies for Flash Chromatography of Polar Amines. Retrieved from
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[2][8] Retrieved from [2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amine pKa and purification logic).
- Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyridine vs. Alkyl Amine acidity).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. waters.com [waters.com]
- 9. ias.ac.in [ias.ac.in]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Handling the Hygroscopic Nature of Pyridine-Diamine Salts
Welcome to the technical support guide for handling pyridine-diamine salts. This resource is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging compounds. The inherent hygroscopicity of many pyridine-diamine salts—their tendency to readily absorb moisture from the atmosphere—can introduce significant variability and error into experiments if not properly managed.[1][2] This guide provides in-depth, practical advice in a question-and-answer format to address the specific issues you may encounter. Our goal is to equip you with the knowledge to ensure the integrity of your materials and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about the hygroscopic nature of pyridine-diamine salts.
Q1: What makes pyridine-diamine salts hygroscopic?
A1: The hygroscopicity of pyridine-diamine salts stems from the molecular structure and bonding within the crystal lattice. The presence of nitrogen atoms in the pyridine ring and diamine groups introduces polarity and sites for hydrogen bonding.[3][4] These sites have a strong affinity for water molecules, which are also highly polar.[2] The salt's ionic nature further enhances this attraction. Essentially, the crystal structure can be "more comfortable" or energetically stable when it incorporates water molecules.[2] The extent of hygroscopicity is influenced by factors such as the specific counter-ion in the salt, the overall molecular structure, and the material's porosity and surface area.[5][6]
Q2: What are the common consequences of improper handling of these salts?
A2: Failure to control moisture exposure can lead to a cascade of issues, compromising both the physical and chemical properties of the salt. These consequences include:
-
Physical Changes: The most obvious effect is a change in the physical state, such as clumping, caking, or even complete deliquescence (dissolving in the absorbed water) for highly hygroscopic salts.[2][7] This can make accurate weighing nearly impossible.
-
Chemical Degradation: Absorbed water can participate in chemical reactions, such as hydrolysis, which alters the molecular structure of the salt.[8][9] This is particularly critical in drug development, as it can lead to the formation of impurities and a decrease in the active pharmaceutical ingredient (API) concentration.
-
Inaccurate Stoichiometry: If a hygroscopic salt is weighed without accounting for its water content, the actual mass of the active compound will be lower than measured. This leads to significant errors in reaction stoichiometry, affecting yields and potentially leading to incomplete reactions.
-
Analytical Challenges: Moisture absorption can interfere with analytical techniques. For example, in X-ray diffraction (XRD), it can cause changes in crystallinity, peak broadening, and even phase transformations, complicating structural analysis.[10]
Q3: How can I determine if my specific pyridine-diamine salt is hygroscopic?
A3: The first step is to consult the Safety Data Sheet (SDS) or product information sheet provided by the supplier, which often contains information on handling and storage.[2][7] For a more quantitative assessment, Dynamic Vapor Sorption (DVS) analysis is the gold standard. This technique measures the mass of a sample as a function of relative humidity (RH) at a constant temperature, providing a clear picture of its hygroscopic behavior. If you lack access to DVS, a simple observational test can be indicative. Place a small, accurately weighed amount of the salt in a controlled humidity environment (or simply on an open watch glass in the lab) and monitor for changes in weight or physical appearance over time. An increase in weight or visible clumping suggests hygroscopicity.
Section 2: Troubleshooting Guides - Practical Solutions for Common Problems
This section provides step-by-step guidance for specific experimental challenges.
Issue 1: My salt has clumped together. Can I still use it?
Troubleshooting Protocol:
-
Assess the Severity: If the material is only lightly clumped, it may be salvageable.[1] However, if it has become a hard "brick" or a paste, the water content is likely very high and non-uniform, making it unsuitable for quantitative work.
-
Drying the Material: For lightly clumped material, drying is necessary. The appropriate method depends on the thermal stability of your salt.
-
Oven Drying: This is a common method for thermally stable salts.[11][12]
-
Spread the salt in a thin layer on a clean, dry watch glass or Petri dish.
-
Place it in a vacuum oven at a temperature well below its decomposition point. A temperature of 40-60°C is often a safe starting point.
-
Dry under vacuum for several hours (4-24 hours, depending on the amount of moisture).
-
Crucially, allow the container to cool to room temperature in a desiccator before opening to prevent reabsorption of moisture. [11]
-
-
Desiccation: For heat-sensitive compounds, drying in a desiccator over a strong desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate) is the preferred method.[7][12] This is a slower process and may take several days.
-
-
Post-Drying Verification: After drying, it is best practice to determine the residual water content to ensure the drying process was effective. Karl Fischer titration is the most accurate and widely used method for this purpose.[13]
Issue 2: I am getting inconsistent results in my reactions. Could it be the hygroscopic nature of my starting material?
Troubleshooting Workflow:
This workflow helps diagnose if water content is the root cause of inconsistent reaction outcomes.
Caption: Workflow to troubleshoot inconsistent reaction results.
Explanation of the Workflow:
-
Identify the Problem: Start with the observation of inconsistent reaction outcomes.
-
Assess Hygroscopicity: The first point of investigation is the starting material. Review the supplier's data and perform a water content analysis using Karl Fischer titration.
-
Review Weighing Practices: How is the material being handled during weighing? Exposure to ambient humidity for even a short time can lead to significant water uptake.[1] Weighing should be performed quickly.
-
Implement Controlled Environment: For highly sensitive materials, weighing must be done in a controlled environment, such as a glovebox with a dry inert atmosphere or a low-humidity room.[14][15]
-
Standardize Handling: Adopt a rigorous protocol for drying, storing, and handling the salt (see Section 3). This ensures that the material's water content is known and consistent for every experiment.
-
Re-run and Compare: Perform the reaction again using the material that has been handled under the new, strict protocol. If the results are now consistent, you have confirmed that moisture absorption was the source of the variability.
-
Explore Other Variables: If the inconsistency persists, the issue likely lies with other experimental parameters.
Issue 3: How do I accurately weigh a hygroscopic pyridine-diamine salt?
A3: Accurate weighing is critical and requires minimizing exposure to the atmosphere.[1]
-
Weighing by Difference: This is a fundamental technique.
-
Place a sufficient amount of the salt in a sealed container (e.g., a vial with a screw cap).
-
Weigh the entire container accurately.
-
Quickly transfer the approximate amount of salt needed into the reaction vessel.
-
Immediately reseal the original container and re-weigh it.
-
The difference between the initial and final weights is the exact mass of the salt transferred.
-
-
Controlled Environments: For highly sensitive salts, working in a controlled environment is non-negotiable.
-
Glovebox: A glovebox filled with a dry, inert gas (like nitrogen or argon) is the ideal solution.[14][15] All weighing and material transfers are performed inside this protected environment.
-
Low-Humidity Room: If a glovebox is unavailable, a room with controlled low humidity (<40% RH) can be a viable alternative.[16]
-
-
Avoid Static: Hygroscopic powders can be prone to static, making them difficult to handle. Use an anti-static gun or place an ionizing bar near the balance to dissipate static charge.
Section 3: Standard Operating Procedures (SOPs)
This section provides detailed protocols for key handling and analysis procedures.
SOP 1: Storage of Hygroscopic Pyridine-Diamine Salts
-
Primary Container: Always keep the salt in its original, tightly sealed container when not in use.[1][2] For particularly sensitive materials, consider using containers with liners that provide an additional barrier.
-
Secondary Containment: Place the primary container inside a desiccator.[7][12] The desiccator should contain an active desiccant (e.g., silica gel with a moisture indicator, Drierite®). Check the desiccant regularly and regenerate or replace it when it becomes saturated.
-
Storage Location: Store the desiccator in a cool, dry, and dark place away from heat sources or direct sunlight.[11][17]
-
Inert Atmosphere: For extremely sensitive salts, after dispensing, flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing.[14]
SOP 2: Protocol for Water Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is the definitive method for quantifying water content.[13] There are two main types: volumetric and coulometric. Coulometric KF is preferred for very low water content (<0.1%), while volumetric KF is suitable for higher levels.[18][19]
Principle: The method is based on a stoichiometric reaction between iodine and water. The endpoint is detected electrometrically.[13][20]
Volumetric KF Protocol:
-
System Preparation:
-
Add the appropriate KF solvent (e.g., methanol) to the titration vessel.
-
Perform a pre-titration by adding the KF reagent until the solvent is "dry" (the endpoint is stable). This eliminates any ambient moisture in the cell.
-
-
Standardization:
-
Accurately weigh a certified water standard (e.g., disodium tartrate dihydrate) and add it to the vessel.
-
Titrate with the KF reagent to the endpoint.
-
The instrument will calculate the titer of the reagent (mg H₂O / mL reagent). It is crucial to perform this daily or even before each set of measurements.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of your pyridine-diamine salt. The target is to have a sufficient amount of water for an accurate titration (typically 5-30 mg of water).[20]
-
Quickly transfer the sample into the titration vessel.
-
Titrate with the standardized KF reagent to the endpoint.
-
-
Calculation:
-
The instrument will use the volume of titrant consumed and the previously determined titer to calculate the percentage of water in the sample.
-
% Water = (Volume of Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
-
Caption: Workflow for Karl Fischer Titration.
Section 4: Data Summary
The following table provides a hypothetical example of how to classify the hygroscopicity of different pyridine-diamine salts based on water uptake at a specific relative humidity (RH). Actual values must be determined experimentally.
| Compound ID | Salt Form | % Water Uptake at 80% RH (25°C) | Hygroscopicity Classification | Recommended Handling |
| PD-001 | Hydrochloride | 0.8% | Slightly Hygroscopic | Standard benchtop handling, store in desiccator. |
| PD-002 | Mesylate | 5.2% | Hygroscopic | Weigh quickly, store in desiccator with active desiccant. |
| PD-003 | Tartrate | 15.5% | Very Hygroscopic | Handle and weigh in a glovebox or low-humidity room. |
| PD-004 | Phosphate | >20% (Deliquescent) | Deliquescent | Strict glovebox handling is mandatory. |
Classification based on European Pharmacopoeia guidelines.
By understanding the principles behind the hygroscopicity of pyridine-diamine salts and implementing these rigorous handling, storage, and analytical procedures, you can significantly improve the quality and reproducibility of your research. Always prioritize safety and consult your institution's safety guidelines when handling any chemical.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?[Link]
-
Al-Sagheer, F. A., & Al-Sughayer, M. A. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 11(5), 1-13. [Link]
-
wikiHow. How to Dry Damp Salt. (2025, February 24). [Link]
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. (2024, January 19). [Link]
-
Oreate AI Blog. Mastering the Art of Drying Out Salt: A Simple Guide. (2026, January 15). [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. (2025, October 18). [Link]
-
TutorChase. What techniques are used to dry salts in the lab?[Link]
-
Reddit. Drying and Storing Hygroscopic Salts. (2017, June 6). [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards? (2008, November 27). [Link]
-
Pharmaguideline. Water Content Determination by Karl Fischer. (2011, September 19). [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
Sensors and Materials. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). [Link]
-
Scharlab. Karl Fischer water content titration. [Link]
-
Pharma.Tips. How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). [Link]
-
Climate → Sustainability Directory. Hygroscopic Material Properties. (2026, February 2). [Link]
-
Sciencemadness.org. drying the water out of hygroscopic crystals. (2007, October 11). [Link]
-
Chaves, M. K., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 511-525. [Link]
-
Vesta® Nutra. 3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). [Link]
-
PubMed. Dependence of reactivity of a novel 2,6-diamino pyridine-based enediyne on the extent of salt formation with external acids: a possible implication in pH based drug design. (2005, April 15). [Link]
-
National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
Balucani, N., et al. (2021). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 11(3), 229. [Link]
-
ResearchGate. The stability of silver(I) complexes with pyridine, 2,2′-dipyridyl, and ethylene diamine in methanol-dimethylformamide mixtures. (2025, August 10). [Link]
-
ResearchGate. (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. (2022, June 21). [Link]
-
ResearchGate. (PDF) The Stability of Pyridine Nucleotides. (2025, September 19). [Link]
-
SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]
-
Wikipedia. Pyridine. [Link]
-
ResearchGate. Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations. (2025, August 7). [Link]
-
Ibrahim, Y., et al. (2007). Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations. The Journal of Physical Chemistry A, 111(6), 1006-1014. [Link]
-
IOP Conference Series: Materials Science and Engineering. Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022, July 9). [Link]
-
OUCI. Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. [Link]
-
ResearchGate. ChemInform Abstract: Sodium Chloride: A Proficient Additive for the Synthesis of Pyridine Derivatives in Aqueous Medium. (2025, August 6). [Link]
-
American Chemical Society. Pyridine. (2020, August 31). [Link]
-
PubChem. 2,6-Diaminopyridine. [Link]
-
SSRN. Chemistry And Properties of Pyridine-Based Compounds: An Approach Towards Organic Small-Molecule Fluorophores. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 6. Hygroscopic Material Properties → Term [climate.sustainability-directory.com]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 11. Mastering the Art of Drying Out Salt: A Simple Guide - Oreate AI Blog [oreateai.com]
- 12. tutorchase.com [tutorchase.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 17. How to Dry Damp Salt: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 18. metrohm.com [metrohm.com]
- 19. Karl Fischer water content titration - Scharlab [scharlab.com]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: pH Adjustment Strategies for Extraction of 1-Pyridin-3-ylbutane-1,4-diamine
Case ID: EXT-PYR-DIAMINE-001 Status: Active Guide Expert Level: Senior Application Scientist[1][2]
Executive Summary
Extracting 1-Pyridin-3-ylbutane-1,4-diamine presents a specific "polyamino-polar" challenge. Unlike simple alkaloids, this molecule contains three basic centers: a pyridine nitrogen (aromatic, pKa ~5.[1][2]3) and two aliphatic primary amines (pKa ~10.5–10.8).[1][2]
Users frequently report low recovery yields (<40%) or persistent emulsions .[1][2] These failures usually stem from insufficient basification (failing to deprotonate the aliphatic amines) or inappropriate solvent polarity. This guide provides a self-validating pH "swing" protocol to ensure >90% recovery.
Module 1: The pKa Landscape & Solubility Physics
The Core Problem: Ionization States
To extract this molecule into an organic phase, it must be electrically neutral. However, it exists in three distinct ionization states depending on pH.[1][2]
-
pH < 5: Tricationic (
charge).[1][2] Highly water-soluble.[1][2] -
pH 7–9: Dicationic (
charge).[1][2] The pyridine is neutral, but the aliphatic amines are still protonated ( ). This is the "Trap Zone" where most extractions fail. -
pH > 12: Neutral (Free Base).[1][2] Lipophilic enough for organic extraction.[1][2]
Visualizing the pH Strategy
Figure 1: Ionization states of this compound. Note that standard "neutralization" to pH 7 leaves the molecule charged and stuck in the water phase.
Module 2: Validated Extraction Protocol
Methodology: The "Salting-Out" Base Swing
Do not use Diethyl Ether.[1][2] It is too non-polar for this diamine.[1][2] Use Dichloromethane (DCM) or Chloroform:Isopropanol (3:1) .[1][2]
Step 1: Acid Wash (Purification) [1][2]
-
Action: Dissolve crude material in 0.1 M HCl (pH ~2).
-
Wash: Wash this aqueous solution with DCM (
volume).[1][2] -
Discard: The organic (DCM) layer.[1] Your product is currently in the aqueous layer .
Step 2: The Critical Basification
-
Action: Cool the aqueous layer to 0°C (ice bath) to prevent degradation.
-
Reagent: Add 10 M NaOH dropwise.
-
Checkpoint: Measure pH. Do not stop at pH 10. Continue until pH is > 12.5 .
-
Enhancement (Salting Out): Add solid NaCl until the solution is saturated.
-
Why? This exploits the Hofmeister effect, decreasing the solubility of the organic amine in water and driving it into the organic phase [1].
-
Step 3: Extraction
-
Procedure: Shake vigorously for 2 minutes. Allow layers to separate.[1][2][3]
-
Repeat: Perform this extraction 3-4 times . Poly-amines have unfavorable partition coefficients; a single extraction is insufficient.[1][2]
Step 4: Drying & Concentration
-
Drying Agent: Use Anhydrous Sodium Sulfate (
) .[1][2] Avoid if the amine is sensitive (Lewis acid interactions). -
Storage: Isolate as the HCl salt if possible (see Module 4).
Module 3: Troubleshooting Guide (FAQ)
Q1: I have a persistent emulsion (The "Rag Layer"). How do I break it?
Cause: High pH aqueous solutions combined with polar amines often lower interfacial tension, creating stable emulsions.[1][2] Solution:
-
Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth).
-
Brine Shock: Add more solid NaCl to the aqueous phase.[1]
-
Wait Time: Allow to stand for >1 hour.
-
Centrifugation: If scale permits, centrifuge at 3000 rpm for 5 minutes.
Q2: My recovery is low (<50%) despite pH 12.
Cause: The molecule is likely still too water-soluble (hydrophilic lipophile balance). Solution: Switch solvents.
-
Standard: DCM (
).[1][2] -
Aggressive: Chloroform/Isopropanol (3:1).[1][2] The alcohol helps solvate the polar amine groups into the organic phase.
-
Continuous: If available, use a continuous liquid-liquid extractor for 12+ hours.
Q3: The product turned brown/black upon drying.
Cause: Oxidation of the free amine. Primary aliphatic amines are susceptible to air oxidation.[1][2] Solution:
-
Do not store as a free base.[1][2] Convert immediately to the HCl salt or Fumarate salt for stability.
Module 4: Workflow Visualization
Figure 2: Optimized workflow for isolation of hydrophilic poly-amines.[1][2]
References
-
Hyde, A. M., et al. (2017).[1][2] "Managing the Pulse of the Procedure: Solvent Extraction." Organic Process Research & Development. (Discusses the Hofmeister series and salting-out effects for polar amines). [1][2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for amine extraction and pKa manipulation).
-
Reich, H. J. (2024).[1][2] "Bordwell pKa Table (Acidity in DMSO/Water)." University of Wisconsin-Madison.[2] (Reference for pyridine and alkyl amine pKa values).
-
PubChem. (2024).[1][2] "Compound Summary: Pyridine and Putrescine Derivatives." National Library of Medicine.[1][2] [1][2]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for this compound and all solvents used.[1] Work in a fume hood.
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine (CAS 374064-04-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine (CAS 374064-04-7), a known impurity and metabolite of the tyrosine kinase inhibitor, Gefitinib. Understanding the fragmentation behavior of this and related compounds is crucial for their unambiguous identification and quantification in complex biological and pharmaceutical matrices. This document will explore the core fragmentation pathways, compare them with alternative structures, and provide detailed experimental protocols for robust analysis.
Introduction: The Significance of Fragmentation Analysis
In the realm of pharmaceutical development and metabolomics, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of small molecules. The fragmentation of a molecule within the mass spectrometer is not a random process; it follows predictable chemical principles, yielding a unique fingerprint that can reveal intricate structural details. For a compound like CAS 374064-04-7, which is closely related to the active pharmaceutical ingredient (API) Gefitinib, a thorough understanding of its fragmentation pattern is paramount for impurity profiling, metabolite identification, and ensuring the safety and efficacy of the drug product.
The subject of our investigation, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine, shares the same core structure as Gefitinib, with the key distinction being the protonation of the morpholine nitrogen, resulting in a positively charged species. This guide will dissect the predicted fragmentation pathways under electrospray ionization (ESI) conditions, a soft ionization technique commonly employed for the analysis of polar and thermally labile molecules.
Predicted Fragmentation Pathways of CAS 374064-04-7
The structure of CAS 374064-04-7, presented below, contains several moieties amenable to characteristic fragmentation: the quinazoline core, the substituted aniline ring, the methoxy group, and the morpholinopropoxy side chain.
Caption: Chemical structure of CAS 374064-04-7.
The protonated molecule ([M+H]⁺) of the neutral form of this compound (Gefitinib) has a monoisotopic mass of 447.1599. Given that CAS 374064-04-7 is already a cation, its direct observation in the mass spectrometer will correspond to this m/z value. The fragmentation of this ion is expected to proceed through several key pathways, as detailed below.
Primary Fragmentation: Cleavage of the Propoxy Linker
The most prominent and diagnostic fragmentation event for Gefitinib and its analogues is the cleavage of the C-O bond of the ether linkage in the morpholinopropoxy side chain. This is a charge-remote fragmentation, likely initiated by protonation of the ether oxygen, leading to the formation of two key fragment ions.
Caption: Primary fragmentation of the morpholinopropoxy side chain.
-
Formation of m/z 128.11: This fragment corresponds to the protonated morpholinopropyl cation, [C₇H₁₅NO]⁺. Its high stability and frequent observation as a base peak make it a characteristic ion for compounds containing this moiety.
-
Formation of m/z 100.09: A subsequent loss of ethene (C₂H₄) from the m/z 128.11 fragment, likely through a retro-Diels-Alder-type reaction or ring-opening and rearrangement, can produce the fragment at m/z 100.09.
-
Formation of m/z 320.08: The complementary fragment, retaining the quinazoline and aniline portions of the molecule, would be observed at m/z 320.08.
Fragmentation of the Quinazoline Core and Aniline Moiety
Further fragmentation can occur on the larger fragment (m/z 320.08) or directly from the parent ion, involving the quinazoline and aniline rings.
Caption: Fragmentation involving the quinazoline and aniline moieties.
-
Loss of the Methoxy Group: The fragment at m/z 320.08 can lose a methyl radical (•CH₃) from the methoxy group to form a stable radical cation at m/z 305.05.
-
Cleavage of the Aniline Moiety: Cleavage of the C-N bond linking the aniline and quinazoline rings can lead to the formation of the chloro-fluorophenyl cation at m/z 145.99.
Summary of Predicted Fragment Ions
| Predicted m/z | Proposed Formula | Description of Loss from Parent Ion (m/z 447.16) |
| 320.08 | C₁₅H₁₁ClFN₃O₂⁺ | Loss of the morpholinopropyl radical (C₇H₁₄NO) |
| 128.11 | C₇H₁₅NO⁺ | Cleavage to form the morpholinopropyl cation |
| 100.09 | C₅H₁₁N⁺ | From m/z 128.11 via loss of ethene (C₂H₄) |
| 305.05 | C₁₄H₈ClFN₃O₂⁺ | Loss of morpholinopropyl radical and a methyl radical |
| 145.99 | C₆H₄ClF⁺ | Cleavage to form the chloro-fluorophenyl cation |
Comparative Fragmentation Analysis
To enhance the confidence in the identification of CAS 374064-04-7, it is beneficial to compare its fragmentation pattern with that of structurally related compounds.
Comparison with Gefitinib
As CAS 374064-04-7 is the protonated form of Gefitinib, their fragmentation patterns under positive ESI-MS/MS are expected to be nearly identical. The primary fragmentation pathway involving the cleavage of the morpholinopropoxy side chain to yield the characteristic m/z 128.11 ion will be a common feature.
Comparison with Other Gefitinib Impurities
Several process-related impurities of Gefitinib have been identified. A comparison of their fragmentation patterns can help in distinguishing them from CAS 374064-04-7. For instance, an impurity lacking the morpholinopropoxy group would not produce the characteristic m/z 128.11 fragment. Conversely, an impurity with a modification on the quinazoline or aniline ring would exhibit shifts in the m/z values of the corresponding fragments.
| Compound | Key Structural Difference from CAS 374064-04-7 | Expected Key Fragment Ion(s) |
| O-Desmethyl Gefitinib | Lacks the methyl group on the 7-methoxy position. | m/z 128.11, m/z 306.06 |
| Gefitinib N-Oxide | Oxygen atom on the quinazoline nitrogen. | m/z 128.11, m/z 336.07 |
| Des-morpholinopropoxy Gefitinib | Lacks the entire morpholinopropoxy side chain. | No m/z 128.11, parent ion at m/z 319.06 |
Experimental Protocol for Fragmentation Analysis
The following protocol outlines a robust method for acquiring high-quality MS/MS data for CAS 374064-04-7 using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in protonation and improves ionization efficiency.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential contaminants.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire a full scan from m/z 100-600 to confirm the presence of the parent ion at m/z 447.16.
-
MS2 (Tandem MS) Scan:
-
Precursor Ion Selection: Isolate the ion at m/z 447.16.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. A stepped or ramped collision energy approach can be beneficial to observe a wide range of fragment ions.
-
Product Ion Scan: Scan for product ions from m/z 50-450.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The predictable and characteristic fragmentation pattern of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine, particularly the formation of the m/z 128.11 fragment, provides a robust signature for its identification. By understanding these fragmentation pathways and employing a systematic analytical approach, researchers can confidently distinguish this compound from its parent drug, Gefitinib, and other related impurities. This knowledge is fundamental to ensuring the quality and safety of pharmaceutical products and advancing our understanding of drug metabolism.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Kertész, V., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(6), 684-692. Retrieved from [Link]
- Poupin, P., et al. (1998).
Safety Operating Guide
1-Pyridin-3-ylbutane-1,4-diamine proper disposal procedures
Topic: 1-Pyridin-3-ylbutane-1,4-diamine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Safety Officers, and Drug Development Scientists[1][2]
Introduction: Chemical Identity & Operational Context
This compound is a specialized heterocyclic amine, often utilized as a research intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and tobacco alkaloid analogs.[1][2]
As a Senior Application Scientist , I must emphasize that while specific Safety Data Sheets (SDS) for this exact isomer may be sparse due to its niche application, its safety profile is deterministically governed by its two functional moieties: the Pyridine ring and the Aliphatic Diamine chain.[2]
This guide treats the compound as a high-hazard organic base .[1][2] The disposal protocol below is designed to neutralize the risks of exothermic reaction (amine) and environmental toxicity (pyridine) through a self-validating segregation system.[2]
Hazard Identification & Classification (The "Why")
Effective disposal requires understanding the chemical behavior that dictates the waste stream.[2]
| Functional Group | Hazard Characteristic | Operational Consequence |
| Aliphatic Diamine | Corrosive (pH > 11) | DO NOT MIX WITH ACIDS. uncontrolled neutralization generates significant heat and potential spatter.[1][2] |
| Pyridine Ring | Toxic / Flammable | Hepatotoxic & Neurotoxic. Must be incinerated; strictly prohibited from sanitary sewer disposal.[2] |
| Combined Molecule | Combustible Liquid/Solid | Classified as RCRA Hazardous Waste (Characteristic: Ignitable/Toxic/Corrosive).[2] |
Critical Safety Note: This compound is likely hygroscopic. Old containers may have absorbed water or CO₂, potentially altering physical state but not reducing toxicity.[2]
Pre-Disposal Treatment: The Self-Validating System
A "self-validating" system means the protocol itself prevents common errors (like accidental mixing).[2] We achieve this through Rigid Segregation .[2]
Step 1: Waste Characterization
Before moving the vessel, confirm the physical state.[2]
-
Pure Compound: Likely a viscous oil or low-melting solid.[2]
-
Solution: Often dissolved in Methanol, Ethanol, or DMSO.[2]
Step 2: Chemical Compatibility Check
Ensure the waste container does NOT contain:
-
Strong Acids (HCl, H₂SO₄): Risk of violent exotherm.[2]
-
Oxidizers (Peroxides, Nitrates): Risk of fire/explosion (amines are reducing agents).[2]
-
Halogenated Solvents (DCM, Chloroform): While generally miscible, mixing amines with halogenated solvents can sometimes lead to alkylation reactions; it is best practice to keep "Non-Halogenated Organic Bases" as a distinct stream to lower disposal costs.[2]
Step 3: Packaging
-
Primary Container: Glass or High-Density Polyethylene (HDPE).[2] Avoid aluminum or galvanized metal due to amine corrosivity.[2]
-
Secondary Containment: Polypropylene tray to catch drips.[2]
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Chemical (Solid/Viscous Liquid)
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[2] Face shield required if pouring >100mL.[2]
-
Labeling: Attach a hazardous waste tag immediately.[2]
-
Transfer:
-
If solid: Scoop into a wide-mouth HDPE jar.
-
If liquid: Pour into a dedicated "Basic Organic Waste" carboy.[2]
-
-
Decontamination: Rinse the original empty bottle with Methanol. Add the rinsate to the same waste container.
-
Defacement: Deface the label of the original empty bottle and dispose of the glass in "Chemically Contaminated Glass" bins.
Scenario B: Disposal of Reaction Mixtures (Solutions)
-
pH Check: If the solution was part of a reaction, verify pH.[2]
-
Bulking: Pour into the Non-Halogenated Organic Solvent waste stream (Stream C in most labs).[2]
Visual Workflow: Disposal Decision Tree
The following logic gate ensures the material ends up in the correct regulatory stream (Incineration).
Caption: Operational logic flow for segregating and packaging pyridine-diamine waste to ensure regulatory compliance and safety.
Regulatory Compliance (RCRA & EPA)
In the United States, this compound falls under strict disposal codes.[2] While it may not be explicitly "Listed" (like pure Pyridine U196), it exhibits Characteristic Hazards .[2]
-
Waste Code Assignment:
-
Disposal Method: The only acceptable destruction method is Incineration (Rotary Kiln) at a permitted TSD (Treatment, Storage, and Disposal) facility.[2]
Emergency Contingencies
-
Spill (Liquid): Do NOT use paper towels (fire risk with oxidizers).[2] Use a clay-based absorbent (vermiculite) or a dedicated "Caustic/Base" spill pillow.[2]
-
Skin Exposure: The diamine moiety allows rapid dermal absorption.[2] Wash with soap and water for 15 minutes immediately. Do not use ethanol (enhances absorption).[2]
-
Eye Exposure: Irrigate for 15 minutes. The high pH can cause irreversible corneal opacity; seek immediate ophthalmological review.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][5] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Pyridine).[Link][1][2][6]
-
PubChem. (n.d.).[2] Compound Summary: Pyridine and Diamine Derivatives (General Hazard Data).[2] National Library of Medicine.[2] [Link]
Sources
A Guide to Personal Protective Equipment for Handling 1-Pyridin-3-ylbutane-1,4-diamine
Hazard Assessment: A Synthesis of Structural Analog Data
The toxicological and physical hazards of 1-Pyridin-3-ylbutane-1,4-diamine can be inferred from its constituent functional groups. The pyridine moiety suggests potential flammability and toxicity (harmful if swallowed, inhaled, or in contact with skin), while the diamine functional group points towards a high likelihood of skin and eye corrosivity, as well as potential for causing skin sensitization.[1][2]
Compounds like 3,4-Diaminopyridine are classified as highly toxic if swallowed or by inhalation, and harmful in contact with skin.[3] They are also known irritants for the eyes, skin, and respiratory system.[3] Similarly, 1,4-Diaminobutane is fatal if inhaled, toxic in contact with skin, causes severe skin burns and eye damage, and is a flammable solid.[2] Pyridine itself is a highly flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4][5]
Based on this data, we must operate under the assumption that this compound is a hazardous substance with multiple routes of potential exposure.
| Hazard Category | Inferred Risk from Structural Analogs | Representative Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | High. Assumed to be Toxic to Fatal. | 3,4-Diaminopyridine, 2-Amino-4-methylpyridine, 1,4-Diaminobutane[2][3] |
| Skin Corrosion/Irritation | High. Assumed to cause severe skin burns. | 1,4-Diaminobutane, 2-Amino-4-methylpyridine[2] |
| Serious Eye Damage/Irritation | High. Assumed to cause serious eye damage. | Pyridine, 1,4-Diaminobutane, 2-Amino-4-methylpyridine[1][2] |
| Flammability | Moderate. Treat as a combustible solid. | Pyridine, 1,4-Diaminobutane[2][4] |
| Reactivity | Incompatible with strong oxidizing agents. | 3,4-Diaminopyridine[3] |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be in place. These are non-discretionary for handling this class of compounds.
-
Certified Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of any dust or vapors, which are presumed to be highly toxic.[2]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[6]
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[7] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following protocols outline the minimum requirements.
Standard Handling Operations (e.g., Weighing Solids, Preparing Dilute Solutions)
This level of protection is for routine tasks where the risk of splashes or significant aerosol generation is low, but not negligible.
-
Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should have an extended cuff. The rationale for double-gloving is to provide a buffer against potential rapid permeation by the diamine and to allow for the safe removal of the contaminated outer glove without compromising the inner layer.[8]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[9] In addition, a full-face shield must be worn over the goggles. This is because diamines and aminopyridines can cause severe, irreversible eye damage upon contact.[2]
-
Body Protection: A flame-resistant laboratory coat is required. An additional chemically resistant apron should be worn over the lab coat.[1][6] Clothing should be made of natural fibers (e.g., cotton) and should fully cover the legs. Open-toed shoes are strictly prohibited.
-
Respiratory Protection: While all work should be in a fume hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be required based on your institution's chemical hygiene plan, especially when handling the neat powder.[1]
High-Risk Operations (e.g., Large-Scale Reactions, Potential for Aerosolization)
For procedures with an elevated risk of exposure, such as heating, sonicating, or handling large quantities, the PPE protocol must be enhanced.
-
Hand and Body Protection: In addition to the standard requirements, consider using gloves with higher chemical resistance (e.g., butyl rubber or Viton™) as the outer layer. A full-body, disposable chemical-resistant suit may be necessary.
-
Respiratory Protection: A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended for high-exposure scenarios.[7]
Procedural Guidance: Safe Donning and Doffing
The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Step-by-Step PPE Workflow
-
Preparation: Inspect all PPE for damage before use. Ensure you have the correct sizes.
-
Donning Sequence:
-
Inner Pair of Gloves
-
Laboratory Coat and/or Chemical Suit
-
Chemical Safety Goggles
-
Face Shield
-
Outer Pair of Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing Sequence (Contamination Removal):
-
Remove the outer pair of gloves, peeling them off so they are inside-out.
-
Remove the face shield and goggles.
-
Remove the lab coat or suit by rolling it down and away from the body, turning it inside-out.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water immediately.[4]
-
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. chemos.de [chemos.de]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
